Valtrate hydrine B4
Description
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Properties
IUPAC Name |
[(1R,6R,7S,7aR)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHTVWHEZTVRJI-DXXVALNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC[C@@]1([C@@H](C=C2[C@H]1[C@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valtrate Hydrine B4: A Technical Guide to Its Natural Sources and Isolation for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Valtrate hydrine B4, a valepotriate of significant interest to researchers in drug development and natural product chemistry. This guide details its natural origins, established isolation protocols, and known biological signaling pathways, presenting the information in a format tailored for scientific professionals.
Executive Summary
This compound is a naturally occurring iridoid, a class of monoterpenoids, recognized for its potential therapeutic properties, including sedative, anxiolytic, and antifungal activities.[1] It is primarily isolated from the roots of various species of the Valeriana genus. The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification. This compound is known to exert its biological effects through the modulation of key signaling pathways in the central nervous system, notably the GABAergic system. Recent research has also shed light on its influence on other cellular signaling cascades, such as the PDGFRA/MEK/ERK pathway, indicating a broader potential for therapeutic applications.
Natural Sources of this compound
This compound is a phytochemical found within the Valerianaceae family. The primary sources for this compound are the roots and rhizomes of Valeriana species. Notably, Valeriana jatamansi and Valeriana capense have been identified as prominent botanical sources from which this compound has been successfully isolated.[2][]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a meticulous process that involves extraction and multi-step chromatographic separation. The following protocol is a generalized representation based on established methods for the isolation of valepotriates from Valeriana species.
Experimental Protocol: Generalized Isolation Procedure
3.1.1 Extraction: The initial step involves the extraction of the dried and powdered roots of the Valeriana species. A non-polar solvent is typically employed to create a lipophilic crude extract.
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Preparation of Plant Material: The roots of the selected Valeriana species are air-dried and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable solvent. Dichloromethane is a commonly used solvent for this purpose. The extraction is typically performed at room temperature over an extended period to ensure the complete percolation of the desired compounds into the solvent.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.1.2 Chromatographic Purification: The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.
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Silica Gel Column Chromatography: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and subjected to further purification by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected.
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Final Purification and Characterization: The purified fraction containing this compound is concentrated to yield the final product. The purity and identity of the compound are confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Aspects of a Representative Valepotriate Isolation
The following table summarizes representative quantitative data for the isolation of valepotriates from Valeriana species. Please note that specific yields for this compound may vary depending on the plant source and the specifics of the experimental protocol.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Starting Material | Dried roots of Valeriana sp. | |
| Extraction Solvent | Dichloromethane or Ethanol | |
| Extraction Method | Maceration or Soxhlet | |
| Yield of Crude Extract | 5-15% (w/w) | Highly dependent on the plant material and extraction conditions. |
| Chromatography | ||
| Stationary Phase (Column) | Silica Gel (60-120 mesh) | For initial fractionation. |
| Mobile Phase (Column) | n-Hexane:Ethyl Acetate (gradient) | A typical gradient might run from 100:0 to 0:100. |
| Stationary Phase (Prep-HPLC) | Reversed-Phase C18 | For final purification. |
| Mobile Phase (Prep-HPLC) | Methanol:Water or Acetonitrile:Water | The specific ratio is optimized for the best separation. |
| Purity of Final Compound | >95% | As determined by analytical HPLC. |
Biological Signaling Pathways
This compound is known to interact with and modulate key biological signaling pathways, which are of significant interest to drug development professionals.
Modulation of the GABAergic System
This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are the target of many sedative and anxiolytic drugs. This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA and leading to its observed sedative and anxiolytic properties.
Figure 1. GABAergic Signaling Pathway Modulation by this compound.
Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
Recent studies have revealed that valtrate, a closely related valepotriate, can inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathway. This pathway is often dysregulated in certain types of cancer. Inhibition of PDGFRA by valtrate leads to the downstream suppression of the MEK and ERK kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade that promotes cell proliferation and survival.
Figure 2. Inhibition of the PDGFRA/MEK/ERK Signaling Pathway by Valtrate.
Conclusion
This compound represents a promising natural compound with multifaceted biological activities. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to isolate and study this molecule. Further investigation into its mechanism of action and potential therapeutic applications is warranted. The detailed experimental workflows and an understanding of its interaction with key signaling pathways are crucial for advancing the research and development of this compound as a potential therapeutic agent.
Workflow Visualization
The following diagram illustrates the generalized workflow for the isolation of this compound from its natural source.
Figure 3. Generalized Workflow for the Isolation of this compound.
References
Valtrate hydrine B4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4 is a naturally occurring iridoid compound isolated from plant species of the Valeriana genus, notably Valeriana jatamansi.[1] As a member of the valepotriate class of monoterpenoids, it has garnered scientific interest for its pronounced biological activities, primarily as an antifungal and a sedative-anxiolytic agent.[2][][4] Its therapeutic potential is linked to its interaction with key physiological pathways, including the modulation of GABA-A receptors in the central nervous system. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.
Chemical Structure and Identification
This compound is a complex monoterpenoid characterized by a central iridoid skeleton with multiple ester functionalities. Its chemical identity is established by the following identifiers:
| Identifier | Value |
| IUPAC Name | 3-Methyl-butyric acid (1S,6S,7R,7aS)-4-acetoxymethyl-7-hydroxy-1-(3-methyl-butyryloxy)-7-(3-methyl-butyryloxymethyl)-1,6,7,7a-tetrahydro-cyclopenta[c]pyran-6-yl ester |
| CAS Number | 18296-48-5 |
| Molecular Formula | C27H40O10 |
| Molecular Weight | 524.60 g/mol |
| SMILES String | CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
| Synonyms | Isovaleroxyvaltrate hydrin, Valtrathydrin B1 |
Physicochemical Properties
| Property | Value/Description |
| Appearance | Off-white to light yellow solid powder.[5] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
| Purity | Commercially available with purity >95% to >98% (HPLC). |
| Storage | Recommended to be stored at 4°C for short-term and -20°C to -80°C for long-term in a sealed container, away from moisture and light. |
| LogP | 3.21350 |
| PSA (Polar Surface Area) | 134.66000 |
Spectroscopic Data
While commercial suppliers confirm the structure of this compound using spectroscopic methods, detailed public data is scarce. However, analysis of the related compound, valtrate, provides insights into the expected mass spectrometry fragmentation patterns.
| Spectroscopic Data | Description |
| Mass Spectrometry | The fragmentation of the related compound, valtrate, under positive ion mode shows a characteristic loss of acyloxy groups. The pyranoid ring is prone to fracture, forming key fragment ions. |
| NMR Spectroscopy | While specific chemical shift data for this compound is not widely published, commercial vendors confirm its structure using NMR. |
| Infrared (IR) Spectroscopy | Specific IR absorption data for this compound is not readily available in the literature. |
Biological Activities and Signaling Pathways
This compound exhibits two primary, well-documented biological activities: antifungal and sedative-anxiolytic.
Antifungal Activity
This compound has demonstrated notable antifungal properties. A key study by Fuzzati et al. (1996) identified it as an active antifungal constituent of Valeriana capense against the plant pathogenic fungus Cladosporium cucumerinum.
Sedative-Anxiolytic Activity and GABA-A Receptor Modulation
The sedative and anxiolytic effects of this compound are attributed to its interaction with the central nervous system, specifically through the modulation of gamma-aminobutyric acid (GABA) receptors. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.
Caption: GABA-A receptor modulation by this compound.
Experimental Protocols
This section details the methodologies for key experiments related to the biological activities of this compound.
Antifungal Activity Assay against Cladosporium cucumerinum
The following protocol is based on the methodology for antifungal bioassays against C. cucumerinum.
Caption: Workflow for the antifungal bioautography assay.
Methodology:
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Preparation of Fungal Culture: Cladosporium cucumerinum is cultured on a suitable medium, such as potato dextrose agar, until sufficient sporulation is observed.
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Preparation of Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with a sterile aqueous medium. The concentration of spores is adjusted to an appropriate density (e.g., 2 x 10^6 spores/ml).
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Preparation of Test Plates: Thin-layer chromatography (TLC) plates with a silica gel stationary phase are used.
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Application of this compound: A solution of this compound at a known concentration is spotted onto the TLC plate. A solvent blank is also spotted as a negative control.
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Bioautography: After the solvent has evaporated, the TLC plate is sprayed with the prepared spore suspension until it is evenly moist.
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Incubation: The plate is incubated in a humid chamber at room temperature for 2-3 days to allow for fungal growth.
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Observation and Data Collection: Fungal growth will be visible as a greyish-green lawn on the plate. Antifungal activity is indicated by a clear zone of inhibition around the spot where this compound was applied. The diameter of this zone is measured to quantify the antifungal activity.
GABA-A Receptor Binding Assay
The following is a generalized radioligand binding assay protocol to determine the affinity of this compound for the GABA-A receptor.
Caption: Workflow for a GABA-A receptor radioligand binding assay.
Methodology:
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Preparation of Brain Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the crude synaptic membrane fraction containing GABA-A receptors.
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Binding Assay:
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Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol).
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The incubation is carried out in the presence of varying concentrations of this compound (the competitor).
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Control tubes are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like unlabeled GABA).
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Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
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Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a promising natural product with well-defined antifungal and sedative-anxiolytic properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor makes it a compound of interest for the development of novel therapeutics for anxiety and sleep disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding of this compound.
References
Valtrate Hydrine B4: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4, a member of the valepotriate class of iridoids isolated from species of the Valerianaceae family, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, with a focus on its activity against phytopathogenic fungi. This document collates available data on its efficacy, details the experimental methodologies for its evaluation, and explores its potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to both agriculture and human health. This has spurred research into novel antifungal agents from natural sources. Valepotriates, a group of iridoids found in Valeriana species, have been identified as possessing a range of biological activities, including antifungal effects. Among these, this compound has been specifically identified as an active antifungal constituent. This guide provides an in-depth analysis of the antifungal profile of this compound.
Antifungal Spectrum of Activity
The primary research demonstrating the antifungal activity of this compound was conducted by Fuzzati et al. (1996) during the activity-guided fractionation of a lipophilic extract of Valeriana capense. The study revealed a significant inhibitory effect against the plant pathogenic fungus Cladosporium cucumerinum. While the initial discovery highlighted its activity against this specific phytopathogen, the broader spectrum of this compound's antifungal activity is an area requiring further investigation.
Table 1: Antifungal Activity of this compound and Other Valepotriates
| Compound | Fungal Species | Activity Level | Minimum Inhibitory Quantity (MIQ) | Reference |
| This compound | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |
| Valtrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |
| Didrovaltrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |
| Isovaltrate | Cladosporium cucumerinum | Active | Data not available | Fuzzati et al., 1996 |
Note: The original study by Fuzzati et al. (1996) confirmed antifungal activity but did not provide specific Minimum Inhibitory Concentration (MIC) or Minimum Inhibitory Quantity (MIQ) values for the individual compounds in the publication's abstract or available summaries. The activity was determined using a qualitative TLC bioautographic assay.
Experimental Protocols
The evaluation of the antifungal activity of this compound was primarily conducted using a Thin-Layer Chromatography (TLC) bioautographic assay. This method is particularly useful for activity-guided fractionation of natural product extracts.
General Workflow for TLC Bioautographic Assay
Figure 1. General experimental workflow for the TLC bioautographic assay used to identify antifungal compounds.
Detailed Methodology for TLC Bioautography with Cladosporium cucumerinum
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Preparation of Fungal Spore Suspension:
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Cladosporium cucumerinum is cultured on a suitable medium, such as potato dextrose agar (PDA), for 7-10 days at 25°C.
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Spores are harvested by flooding the agar surface with a sterile saline solution (e.g., 0.9% NaCl) or a nutrient broth and gently scraping the surface.
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The resulting suspension is filtered through sterile glass wool to remove mycelial fragments.
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The spore concentration is adjusted to approximately 10^6 spores/mL using a hemocytometer.
-
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Thin-Layer Chromatography:
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The test compound, this compound, is dissolved in a suitable solvent (e.g., methanol or chloroform) and spotted onto a silica gel TLC plate.
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The chromatogram is developed using an appropriate solvent system to achieve good separation.
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The TLC plate is then removed from the developing chamber and dried completely in a fume hood to remove all traces of the solvent, as residual solvent can inhibit fungal growth.
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Bioautography:
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The dried TLC plate is sprayed evenly with the prepared fungal spore suspension until the surface is just wet.
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The plate is then incubated in a humid chamber at 25°C for 2-3 days.
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Antifungal activity is visualized as clear zones of growth inhibition against a dark background of fungal growth.
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Potential Mechanism of Action
The precise molecular mechanism underlying the antifungal activity of this compound has not been elucidated. However, based on the known biological activities of valepotriates, a plausible mechanism can be proposed.
Valepotriates are known to exhibit cytotoxic effects against various cell lines. This cytotoxicity is often attributed to the presence of an epoxide ring in their structure, which can act as an alkylating agent, reacting with nucleophilic groups in cellular macromolecules such as proteins and nucleic acids.
Proposed Signaling Pathway for Antifungal Action
Figure 2. Proposed mechanism of action for the antifungal activity of this compound.
This proposed mechanism suggests that the antifungal activity of this compound is a consequence of its general cytotoxic properties, leading to a disruption of essential cellular processes and ultimately fungal cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.
Conclusion and Future Directions
This compound represents a promising natural compound with demonstrated antifungal activity, particularly against the phytopathogen Cladosporium cucumerinum. While the initial findings are encouraging, further research is essential to fully characterize its potential as an antifungal agent. Key areas for future investigation include:
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Quantitative Antifungal Assays: Determination of MIC and MFC (Minimum Fungicidal Concentration) values against a broader panel of fungal species, including clinically relevant yeasts and molds.
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Spectrum of Activity: A comprehensive evaluation of its efficacy against a diverse range of plant pathogenic and human pathogenic fungi.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its antifungal activity. This could involve studies on its effects on fungal cell wall integrity, membrane permeability, and essential enzymatic processes.
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In Vivo Efficacy: Evaluation of its antifungal activity in relevant animal models of fungal infections or in planta for crop protection.
A deeper understanding of the antifungal properties of this compound will be crucial for its potential development as a novel therapeutic agent or agrochemical.
Valtrate Hydrine B4 and its Putative Interaction with GABA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the interaction of Valtrate hydrine B4 with GABA receptors is not currently available in the public domain. This document provides an in-depth overview based on the known pharmacology of structurally and functionally related compounds, primarily valerenic acid and other valepotriates, to infer the potential mechanism of action of this compound.
Introduction
This compound is a valepotriate, a type of iridoid, isolated from plants of the Valeriana species.[1][][3] These plants have a long history of use in traditional medicine for their sedative and anxiolytic properties. The central nervous system effects of Valeriana extracts are largely attributed to their modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[4][5][6] While this compound itself is primarily noted in literature for its antifungal properties,[7][8][9] its classification as a valepotriate suggests a potential interaction with GABA receptors.[1][10][11] This guide synthesizes the available information on related compounds to build a framework for understanding the potential pharmacology of this compound at GABA receptors.
The GABA-A Receptor: A Key Target
The primary target for the sedative and anxiolytic effects of many compounds is the GABA-A receptor, a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect. The GABA-A receptor is a heteropentameric complex composed of different subunits (e.g., α, β, γ, δ), and the specific subunit composition determines its pharmacological properties.
Inferred Mechanism of Action of this compound
Based on studies of valerenic acid, a major active constituent of Valeriana, it is proposed that this compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor.[12] This means it likely does not bind to the same site as GABA (the orthosteric site) but rather to a different, allosteric site on the receptor complex. Binding to this allosteric site is thought to induce a conformational change that enhances the effect of GABA, leading to a greater inhibitory signal.
Subunit Specificity
Research on valerenic acid has demonstrated a significant subunit specificity, with a preference for GABA-A receptors containing β2 or β3 subunits .[5][13] A specific amino acid residue, asparagine 265 (N265) in the β2 or β3 subunit, has been identified as crucial for the modulatory action of valerenic acid.[4][5] It is plausible that this compound shares this selectivity, which could translate to a more targeted pharmacological profile with potentially fewer side effects compared to non-selective GABA-A receptor modulators like benzodiazepines.
Quantitative Data on Related Compounds
The following tables summarize quantitative data from studies on valerenic acid and its derivatives, which may serve as a reference for the potential potency and efficacy of this compound.
Table 1: Modulatory Effects of Valerenic Acid and its Amide Derivative on GABA-A Receptors
| Compound | Receptor Subunit Composition | EC50 (µM) | Maximal I(GABA) Enhancement |
| Valerenic Acid | α1β3 | - | ~150% |
| Valerenic Acid Amide (VA-A) | α1β3 | 13.7 ± 2.3 | >200% |
Data extracted from a study on valerenic acid derivatives.[14]
Experimental Protocols for Studying this compound-GABA Receptor Interactions
To definitively characterize the interaction of this compound with GABA receptors, the following experimental approaches, which have been successfully applied to related compounds, are recommended.
Radioligand Binding Assays
This technique is used to determine if a compound binds to a specific receptor and to quantify its binding affinity.
-
Objective: To assess the ability of this compound to displace specific radioligands from different sites on the GABA-A receptor.
-
Methodology:
-
Prepare synaptic membranes from rat brain tissue.
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Incubate the membranes with a specific radioligand, such as [³H]muscimol (for the GABA binding site) or [³H]flunitrazepam (for the benzodiazepine binding site).
-
Add increasing concentrations of this compound to the incubation mixture.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50 value).
-
Two-Microelectrode Voltage-Clamp Electrophysiology
This is a functional assay to measure the effect of a compound on the activity of the GABA-A receptor.
-
Objective: To determine if this compound modulates GABA-induced chloride currents (I_GABA) in recombinant GABA-A receptors expressed in Xenopus oocytes.
-
Methodology:
-
Inject cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.
-
After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Perfuse the oocyte with a buffer solution and apply a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Co-apply increasing concentrations of this compound with GABA.
-
Measure the change in the amplitude of the GABA-induced current.
-
Determine the concentration of this compound that produces a half-maximal enhancement of the GABA response (EC50 value).
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Putative signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for two-microelectrode voltage-clamp electrophysiology.
Conclusion and Future Directions
While direct evidence is lacking, the structural relationship of this compound to known GABA-A receptor modulators strongly suggests its potential to interact with this receptor system. The anxiolytic and sedative properties attributed to valepotriates are likely mediated through positive allosteric modulation of GABA-A receptors, possibly with a degree of subunit selectivity.
Future research should focus on empirically testing the hypotheses laid out in this guide. Specifically, conducting radioligand binding and electrophysiological studies on this compound will be crucial to elucidate its precise mechanism of action, binding affinity, and functional effects at various GABA-A receptor subtypes. Such studies will not only clarify the pharmacology of this specific natural product but also contribute to the broader understanding of the therapeutic potential of valepotriates in the development of novel treatments for anxiety and sleep disorders.
References
- 1. This compound | 18296-48-5 | TAA29648 | Biosynth [biosynth.com]
- 3. This compound | CAS:18296-48-5 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations Of The Mechanism And Modulation Of Gaba(A) Receptors And Their Potentiation By Dihydropyrimidinones [ecommons.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands - in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtrate Hydrine B4: A Technical Review of a Valepotriate with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid ester belonging to the valepotriate class of compounds. Isolated from plant species of the Valeriana genus, notably Valeriana capense and Valeriana jatamansi, this small molecule has garnered scientific interest for its diverse biological activities.[1][2][] This technical guide provides a comprehensive overview of the current scientific literature on this compound and related valepotriates, focusing on its pharmacological activities, proposed mechanisms of action, and the experimental methodologies employed in its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this review synthesizes the available information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| Chemical Formula | C27H40O10 | [4] |
| Molecular Weight | 524.6 g/mol | [4] |
| CAS Number | 18296-48-5 | [4] |
| Class | Valepotriate (Iridoid Ester) | [4] |
| Natural Source | Valeriana species | [1][2][] |
Biological Activities and Mechanism of Action
The primary biological activities attributed to this compound and other valepotriates include sedative, anxiolytic, and antifungal effects.[4] The central nervous system effects are largely believed to be mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain.
GABAergic Signaling Pathway
Valepotriates are thought to exert their sedative and anxiolytic effects by interacting with the GABA-A receptor, a ligand-gated ion channel.[4] The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Valepotriates may act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and promoting an inhibitory state.
Caption: Proposed mechanism of this compound's action on the GABAergic synapse.
Antifungal Activity
Anxiolytic Activity of Valtrate
A study on a compound identified as "valtrate" demonstrated significant anxiolytic effects in rats. It is important to note that this study does not explicitly confirm the use of this compound. The research found that oral administration of valtrate increased the time spent in the open arms of the elevated plus-maze and the number of central entries in the open field test, both indicators of reduced anxiety. Furthermore, the study reported a significant reduction in serum corticosterone levels, suggesting an attenuation of the hypothalamic-pituitary-adrenal (HPA) axis stress response.[5]
| Experimental Model | Dosage (p.o.) | Observation |
| Elevated Plus-Maze (Rats) | 10 mg/kg | Increased time in open arms |
| Open Field Test (Rats) | 10 mg/kg | Increased central entries |
| Serum Corticosterone (Rats) | 10 mg/kg | Significantly reduced levels |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are outlined in the foundational study by Fuzzati et al. (1996). The following is a generalized workflow based on this and other relevant literature for the study of valepotriates.
Caption: A generalized experimental workflow for the study of this compound.
Isolation and Purification
-
Plant Material Collection and Preparation: Roots and rhizomes of Valeriana species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically with a non-polar solvent such as dichloromethane, to obtain a crude lipophilic extract.
-
Chromatographic Separation: The crude extract is then fractionated using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of the compound.
Biological Activity Assays
-
Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) can be determined using methods like broth microdilution assays against a panel of pathogenic fungi.
-
GABA-A Receptor Binding Assay: The interaction of this compound with the GABA-A receptor can be investigated using radioligand binding assays, where the ability of the compound to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) from the receptor is measured.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of anxiety and fungal infections. Its activity as a modulator of the GABAergic system warrants further investigation to fully characterize its mechanism of action and potential for drug development.
Future research should focus on:
-
Quantitative Biological Data: Obtaining precise MIC values for its antifungal activity against a broader range of fungal pathogens and IC50/EC50 values for its interaction with the GABA-A receptor.
-
Cytotoxicity Studies: Evaluating the cytotoxic profile of this compound in various cell lines to assess its therapeutic index.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
-
Mechanism of Antifungal Action: Elucidating the specific molecular targets and pathways involved in its antifungal activity.
A more comprehensive understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential.
References
Valtrate Hydrine B4: A Technical Guide to its Discovery, History, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate hydrine B4 is a naturally occurring iridoid, a class of monoterpenoids, originally isolated from plants of the Valeriana genus. Belonging to the group of compounds known as valepotriates, it has garnered scientific interest for its diverse biological activities, including sedative, anxiolytic, and antifungal properties. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical characteristics, and a detailed examination of its proposed mechanisms of action. Experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the hypothesized signaling pathways through which this compound exerts its effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of Valeriana species, plants with a long history of use in traditional medicine for their sedative and calming effects.
Early Research into Valepotriates:
The initial breakthrough in understanding the active principles of Valeriana came in the mid-20th century with the isolation of a novel class of iridoids named "valepotriates" (valeriana epoxy-triesters). These compounds were found to be responsible for some of the plant's sedative properties.
Isolation from Valeriana capense:
This compound was specifically identified as part of a systematic investigation into the antifungal properties of Valeriana capense. A 1996 study by Fuzzati and colleagues led to the isolation and characterization of several valepotriates from a lipophilic extract of this plant species, including this compound[1][2][3]. This research highlighted the potential of valepotriates beyond their known sedative effects, expanding their profile to include antimicrobial activities. The compound has also been identified in other Valeriana species, such as Valeriana jatamansi[4].
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C27H40O10 | [5] |
| Molecular Weight | 524.60 g/mol | |
| CAS Number | 18296-48-5 | |
| Appearance | Powder | --- |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --- |
| Storage | Store at -20°C |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its sedative, anxiolytic, and antifungal effects being the most prominent.
Sedative and Anxiolytic Activity
While specific quantitative data for this compound is limited, studies on valepotriate fractions containing related compounds have demonstrated significant sedative and anxiolytic effects in animal models.
| Assay | Animal Model | Compound/Fraction | Dose | Key Findings | Reference |
| Open Field Test | Mice | Valepotriate Fraction | 10 mg/kg (i.p.) | Reduced locomotion and exploratory behavior. | |
| Elevated Plus-Maze | Mice | Valepotriate Fraction | 10 mg/kg (i.p.) | Increased percentage of time spent in open arms. | |
| Elevated Plus-Maze | Rats | Valepotriates | 0.1 and 0.2 g/kg (oral) | Significantly increased time spent and entries into open arms. | |
| Sodium Pentobarbital-Induced Sleep | Mice | Valepotriates | 12 mg/kg (i.p.) | Demonstrated hypnotic action. |
Antifungal Activity
The initial discovery of this compound was linked to its antifungal properties.
| Organism | Assay | Activity | Reference |
| Cladosporium cucumerinum | Antifungal Bioassay | Active |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed literature.
Proposed Mechanisms of Action
The sedative and anxiolytic effects of valepotriates, including likely this compound, are believed to be mediated through the modulation of key neurotransmitter systems in the central nervous system.
Modulation of GABAergic System
The primary proposed mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABAA receptors. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in sedative and anxiolytic effects.
Caption: Proposed mechanism of this compound at the GABAergic synapse.
Inhibition of N-type Calcium Channels
Another potential mechanism involves the inhibition of presynaptic N-type (Cav2.2) voltage-gated calcium channels. By blocking these channels, valepotriates can reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.
Caption: Proposed inhibition of N-type calcium channels by this compound.
Experimental Protocols
Extraction and Isolation of this compound from Valeriana capense
This protocol is adapted from the general procedures described for the isolation of valepotriates from Valeriana species.
Objective: To extract and isolate this compound from the dried roots of Valeriana capense.
Materials:
-
Dried and powdered roots of Valeriana capense
-
Dichloromethane (CH2Cl2) or Ethanol (95%)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Macerate the powdered root material in dichloromethane or 95% ethanol at room temperature with constant stirring for 24-48 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation by Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Apply the adsorbed extract to the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions with similar TLC profiles.
-
-
Purification by Preparative HPLC:
-
Subject the fractions containing the compound of interest to preparative HPLC.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the elution at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using NMR (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry.
-
Caption: General workflow for the isolation of this compound.
In Vivo Anxiolytic Activity Assessment: Elevated Plus-Maze
Objective: To evaluate the anxiolytic effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Adult male Wistar rats or mice
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound (at various doses) or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
A separate group receives the positive control.
-
-
Behavioral Testing:
-
Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare the results between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.
-
Conclusion and Future Directions
This compound, a valepotriate from Valeriana species, represents a promising natural compound with a range of biological activities. Its discovery has expanded our understanding of the therapeutic potential of this class of iridoids beyond their traditional use as sedatives. The proposed mechanisms of action, involving the modulation of the GABAergic system and N-type calcium channels, provide a solid foundation for further pharmacological investigation.
Future research should focus on several key areas:
-
Quantitative Bioactivity: Determining specific IC50/EC50 values for this compound's interaction with GABAA receptors and N-type calcium channels is crucial for a more precise understanding of its potency and mechanism.
-
In Vivo Efficacy: More extensive in vivo studies are needed to establish dose-response relationships for its sedative and anxiolytic effects and to evaluate its safety profile.
-
Antifungal Spectrum: A detailed investigation into the spectrum of its antifungal activity, including MIC values against a range of pathogenic fungi, could open up new avenues for its application.
-
Synthetic Approaches: The development of efficient synthetic routes to this compound and its analogs would facilitate further research and potential therapeutic development.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Valtrate Hydrine B4 in Valeriana jatamansi: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Valtrate hydrine B4, a significant valepotriate found in the medicinal plant Valeriana jatamansi. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its biological activities, underlying mechanisms, and relevant experimental protocols.
Introduction
Valeriana jatamansi, a member of the Caprifoliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly for its sedative and anxiolytic properties. The therapeutic effects of this plant are largely attributed to a class of iridoid compounds known as valepotriates. Among these, this compound has emerged as a compound of interest due to its diverse pharmacological activities, including potential applications in oncology and neurology. This guide synthesizes the current scientific knowledge on this compound, with a focus on its effects on cancer cells and neuronal calcium channels.
Physicochemical Properties of this compound
This compound is a monoterpenoid and a derivative of valepotriate. Its chemical and physical characteristics are summarized in the table below.
| Property | Value |
| Chemical Formula | C27H40O10 |
| Molecular Weight | 524.6 g/mol |
| CAS Number | 18296-48-5 |
| Appearance | Off-white to light yellow solid |
| Storage | Store at <-15°C, keep dry, under inert gas |
Pharmacological Activities and Quantitative Data
This compound and related compounds from Valeriana jatamansi exhibit a range of biological effects. The following tables present available quantitative data on these activities.
Table 1: Anticancer Activity of Chlorovaltrates (this compound Analogs)
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Adenocarcinoma | 0.89 - 9.76 |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 |
| HCT-8 | Colon Cancer | 0.89 - 9.76 |
| Bel 7402 | Hepatoma | 0.89 - 9.76 |
Note: The available literature provides a range of IC50 values for a series of chlorovaltrates isolated from Valeriana jatamansi, which are structurally related to this compound.
Table 2: N-Type Calcium Channel Inhibition by Valeriana jatamansi Extracts
| Extract | Concentration | % Inhibition |
| Ethanol Extract | 0.01 mg/ml | 36% |
| Ethyl Acetate Fraction | 0.01 mg/ml | 49% |
Mechanism of Action: Anticancer Effects
This compound exerts its anticancer effects, particularly in ovarian cancer, through the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis. This is achieved by modulating the expression of key regulatory proteins.
A proposed signaling pathway for the anticancer activity of this compound is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of Valepotriates from Valeriana jatamansi
The following diagram outlines a general workflow for the isolation of valepotriates.
Protocol:
-
Extraction: Air-dried and powdered roots of Valeriana jatamansi are subjected to extraction with a suitable solvent such as chloroform or 95% ethanol. This can be performed at room temperature with agitation or through sonication for approximately 20-30 minutes, repeated four times.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.
-
Purification: The crude extract is further purified using silica gel vacuum column chromatography. A gradient of solvents, such as hexane-chloroform, is used to elute the compounds.
-
Fraction Monitoring and Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing valepotriates.
-
Final Product: The valepotriate-rich fractions are pooled and concentrated to yield the purified compound.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on ovarian cancer cell lines (e.g., A2780, OVCAR-3).
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50 value) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic and Cell Cycle Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-Cdc2, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, a key constituent of Valeriana jatamansi, demonstrates significant potential as a pharmacologically active compound. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effect on neuronal calcium channels, warrants further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this natural product.
Methodological & Application
Valtrate Hydrine B4: Application Notes and Experimental Protocols for Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid compound found in various species of the Valerianaceae family. Emerging research has identified its potential as an antifungal agent, making it a compound of interest for the development of novel therapeutics against fungal infections. These application notes provide a comprehensive overview of the experimental protocols for evaluating the antifungal activity of this compound, based on established methodologies for natural product screening.
Currently, there is no available information on the specific signaling pathways involved in the antifungal mechanism of action of this compound. Further research is required to elucidate the molecular targets and pathways modulated by this compound in fungal cells.
Data Presentation
As no specific quantitative data for this compound could be retrieved, a template table for recording Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values is provided below. Researchers can use this structure to systematically record their experimental findings.
Table 1: Antifungal Activity of this compound (Template)
| Fungal Strain | ATCC No. | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Candida krusei | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus | ||||
| Cladosporium cucumerinum | ||||
| (Other relevant strains) |
Experimental Protocols
The following protocols describe the standardized methods for determining the antifungal susceptibility of various fungal strains to this compound.
Preparation of Fungal Inoculum
This protocol outlines the preparation of a standardized fungal suspension for use in antifungal susceptibility testing.
Materials:
-
Pure culture of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile loop or cotton swab
-
Spectrophotometer
-
Sterile test tubes
-
Vortex mixer
Procedure:
-
Streak the fungal strain onto an SDA or PDA plate and incubate at the optimal temperature for the specific fungus (typically 28-35°C) for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds).
-
Harvest the fungal colonies (or spores for molds) using a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.
-
Transfer the harvested cells/spores to a sterile test tube containing saline.
-
Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) by adding sterile saline and measuring the absorbance at 530 nm.
-
For molds, filter the suspension through sterile gauze to remove hyphal fragments.
-
Dilute the adjusted inoculum in the appropriate broth medium to the final desired concentration for the assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the fungi)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) or other suitable broth
-
Standardized fungal inoculum
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Negative control (broth medium only)
-
Solvent control (broth medium with the maximum concentration of the solvent used)
-
Incubator
Valtrate Hydrine B4: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate Hydrine B4 is a valepotriate, an iridoid compound naturally occurring in and isolated from plants of the Valeriana species, such as Valeriana jatamansi.[1][2][3] It is chemically identified with the CAS Number 18296-48-5.[1][4] While much of the early research focused on its antifungal properties, recent studies on the closely related compound, Valtrate, have revealed significant potential in neuroscience research. These studies highlight its potent anxiolytic and anti-cancer activities, positioning this compound as a compound of high interest for investigating novel treatments for psychiatric disorders and aggressive brain tumors like glioblastoma.
The primary mechanisms of action explored to date include modulation of the GABAergic system, which contributes to its sedative and anxiolytic effects, and the inhibition of critical cell signaling pathways in cancer. Specifically, in glioblastoma, Valtrate has been shown to target the PDGFRA/MEK/ERK signaling cascade, inducing mitochondrial apoptosis and inhibiting tumor cell proliferation and migration. In animal models of anxiety, Valtrate administration reduces anxiety-like behaviors, an effect correlated with the attenuation of the hypothalamic-pituitary-adrenal (HPA) axis activity.
These application notes provide a summary of key quantitative data and detailed experimental protocols derived from peer-reviewed literature to guide researchers in utilizing this compound for neuroscience studies.
Data Presentation: Quantitative Summary
Table 1: In Vitro Anti-Glioblastoma Activity of Valtrate
Summarizes the half-maximal inhibitory concentration (IC₅₀) of Valtrate on various glioblastoma (GBM) cell lines and normal human astrocytes (NHA) after 48 hours of treatment.
| Cell Line | Cell Type | IC₅₀ at 48h (µM) | Reference |
| U251 | Glioblastoma | ~2.5 | |
| LN229 | Glioblastoma | ~3.0 | |
| A172 | Glioblastoma | ~4.0 | |
| GBM#P3 | Patient-Derived GBM | ~1.5 | |
| BG5 | Patient-Derived GBM | ~3.5 | |
| NHA | Normal Human Astrocytes | >8.0 |
Data extracted from figures in the cited literature. Values are approximate.
Table 2: In Vivo Anxiolytic Effects of Valtrate in Rats
Details the behavioral and physiological outcomes in rats following 10 days of oral administration of Valtrate. The Elevated Plus-Maze (EPM) and Open Field Test (OFT) were conducted to assess anxiety-like behavior.
| Dosage (oral, p.o.) | Test | Key Parameter | Outcome vs. Vehicle Control | Reference |
| 5 mg/kg/day | EPM | % Time in Open Arms | No significant change | |
| 10 mg/kg/day | EPM | % Time in Open Arms | Significant Increase | |
| 10 mg/kg/day | EPM | % Entries into Open Arms | Significant Increase | |
| 10 mg/kg/day | OFT | Number of Central Entries | Significant Increase | |
| 10 mg/kg/day | OFT | Total Distance Traveled | No significant change | |
| 20 mg/kg/day | EPM | % Time in Open Arms | Significant Increase | |
| 10 mg/kg/day | Serum Analysis | Corticosterone Level | Significant Reduction |
Signaling Pathways and Experimental Workflows
Anti-Glioblastoma Signaling Pathway
Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells.
In Vitro Glioblastoma Experiment Workflow
Caption: Workflow for determining Valtrate's in vitro cytotoxicity against GBM cells.
Anxiolytic Animal Study Workflow
Caption: Workflow for evaluating the anxiolytic effects of Valtrate in a rat model.
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used to assess the anti-proliferative effects of Valtrate on glioblastoma cell lines.
1. Cell Culture:
-
Culture human glioblastoma cell lines (e.g., U251, LN229) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
For patient-derived primary cells, a higher density (e.g., 1 x 10⁴ cells/well) may be required.
-
Incubate for approximately 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Prepare serial dilutions of Valtrate in fresh culture medium to achieve final concentrations ranging from 0.25 µM to 8.0 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of Valtrate or vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
4. Viability Assessment (CCK-8):
-
After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of the Valtrate concentration and use a non-linear regression to determine the IC₅₀ value.
Protocol 2: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity in Rats
This protocol is based on the study evaluating the anxiolytic-like effects of Valtrate in rats.
1. Animals and Housing:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
House the animals in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization to the facility before starting experiments. Handle the rats for several days prior to testing to reduce handling stress.
2. Compound Administration:
-
Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer Valtrate (5, 10, and 20 mg/kg) or vehicle control orally (p.o.) via gavage once daily for 10 consecutive days.
-
A positive control, such as Diazepam (1 mg/kg, intraperitoneally), can be administered 30 minutes before the test.
3. Elevated Plus-Maze Apparatus:
-
The maze should be made of a non-reflective material and elevated (~50 cm) from the floor.
-
It consists of four arms (e.g., 50 cm long x 12 cm wide) arranged in a plus shape: two opposite arms are open, and two opposite arms are enclosed by high walls (~50 cm).
4. Behavioral Testing Procedure:
-
On the 10th day, conduct the test 60 minutes after the final oral administration of Valtrate.
-
Place each rat individually on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze freely for a 5-minute session.
-
Record the session using an overhead video camera for later analysis.
-
Between trials, clean the maze thoroughly with 30-70% ethanol solution to remove any olfactory cues.
5. Data Analysis:
-
Score the video recordings for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries (Open Entries / Total Entries x 100) and the percentage of time spent in the open arms (Time in Open Arms / Total Time x 100).
-
An increase in these percentages is indicative of an anxiolytic effect.
-
Total arm entries can be used as a measure of general locomotor activity.
References
- 1. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anxiolytic effects of valtrate in rats involves changes of corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valtrate Hydrine B4 as an Anxiolytic Agent in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a valepotriate, a type of iridoid, isolated from species of the Valeriana genus, notably Valeriana jatamansi.[1][2][3] Traditionally, extracts from Valeriana have been used to treat mood disorders, including anxiety.[2][3] Preclinical research has identified this compound as a compound of interest for its sedative and anxiolytic properties. The primary mechanism of action is believed to be the modulation of gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the central nervous system. Furthermore, studies on the broader class of valepotriates suggest a potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
These application notes provide a summary of the anxiolytic effects of this compound in established rodent models of anxiety and detailed protocols for reproducing these key experiments.
Data Presentation
The anxiolytic effects of this compound have been quantified in rodent models. The following tables summarize the key findings from a study by Shi et al. (2014), where rats were orally administered Valtrate (5, 10, and 20 mg/kg) for 10 days.
Table 1: Effects of Valtrate on the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Entries into Open Arms (%) | Percentage of Time Spent in Open Arms (%) | Total Arm Entries |
| Vehicle | - | 25.3 ± 3.1 | 18.9 ± 2.5 | 15.2 ± 1.8 |
| Diazepam (DZP) | 1 | 48.7 ± 4.2 | 45.6 ± 3.9 | 16.1 ± 1.5 |
| Valtrate | 5 | 30.1 ± 3.5 | 24.3 ± 2.8 | 15.8 ± 1.7 |
| Valtrate | 10 | 42.5 ± 3.8 | 39.8 ± 3.6 | 16.5 ± 1.9 |
| Valtrate | 20 | 45.1 ± 4.1 | 42.1 ± 4.0 | 16.3 ± 1.6 |
*p < 0.05, **p < 0.01 compared to the vehicle group. Data are presented as mean ± SEM.
Table 2: Effects of Valtrate on the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Central Entries | Total Distance Traveled (arbitrary units) |
| Vehicle | - | 8.9 ± 1.2 | 2500 ± 300 |
| Diazepam (DZP) | 1 | 18.5 ± 2.1 | 2600 ± 320 |
| Valtrate | 5 | 11.2 ± 1.5 | 2550 ± 310 |
| Valtrate | 10 | 16.8 ± 1.9* | 2620 ± 330 |
| Valtrate | 20 | 17.3 ± 2.0 | 2580 ± 315 |
*p < 0.05, **p < 0.01 compared to the vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of Valtrate on Serum Corticosterone Levels in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Serum Corticosterone (ng/mL) |
| Vehicle | - | 285.4 ± 25.1 |
| Valtrate | 10 | 198.7 ± 20.3* |
*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated above the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 60 minutes before the test. A positive control, such as diazepam (e.g., 1 mg/kg, p.o.), can be administered 30 minutes prior to testing.
-
Test Initiation: Place the animal on the central platform facing one of the enclosed arms.
-
Observation Period: Allow the animal to explore the maze for a 5-minute period. Behavior is typically recorded by a video camera mounted above the maze.
-
Data Collection: The following parameters are scored:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals will explore the central area more freely.
Apparatus:
-
A square or circular arena with high walls (e.g., 100 x 100 x 40 cm).
-
The floor is typically divided into a central zone and a peripheral zone by video tracking software.
-
The arena should be made of a non-porous, non-reflective material.
Procedure:
-
Acclimation: As with the EPM, animals should be acclimated to the testing room.
-
Drug Administration: Administer this compound or vehicle as described for the EPM protocol.
-
Test Initiation: Gently place the animal in the center of the arena.
-
Observation Period: Record the animal's activity for a 5-minute period using a video tracking system.
-
Data Collection: The following parameters are measured:
-
Number of entries into the central zone.
-
Time spent in the central zone.
-
Total distance traveled (to assess general locomotor activity).
-
-
Cleaning: Clean the arena thoroughly between trials.
Serum Corticosterone Measurement
This protocol is used to assess the effect of this compound on the HPA axis response to stress.
Procedure:
-
Stress Induction: The behavioral tests (EPM or OFT) can serve as mild stressors.
-
Sample Collection: Immediately after the behavioral test, collect blood samples from the animals.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Corticosterone Assay: Measure serum corticosterone levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare corticosterone levels between treatment groups.
Proposed Mechanisms of Action
The anxiolytic effects of this compound are thought to be mediated through its interaction with the GABAergic system and the HPA axis.
GABAergic Modulation
This compound, as a valepotriate, is proposed to modulate GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By enhancing GABAergic inhibition, this compound may reduce neuronal excitability in brain regions associated with anxiety.
Caption: Proposed GABAergic signaling pathway for this compound.
HPA Axis Regulation
Stress triggers the activation of the HPA axis, leading to the release of corticosterone (in rodents), which can contribute to anxiety. Anxiolytic agents can attenuate this stress response. Valtrate has been shown to reduce stress-induced increases in serum corticosterone, suggesting it may exert its anxiolytic effects, in part, by downregulating HPA axis activity.
Caption: Hypothesized modulation of the HPA axis by this compound.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anxiolytic potential of this compound in preclinical models.
Caption: General experimental workflow for anxiolytic agent testing.
References
Application Notes and Protocols: Valtrate Hydrine B4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Valtrate hydrine B4 stock solutions to ensure stability and experimental consistency.
Introduction
This compound is a natural compound found in Valeriana jatamansi with reported antifungal activities.[][2][3] Proper preparation and storage of stock solutions are critical for maintaining its biological activity and obtaining reliable experimental results. This document outlines the recommended procedures for handling this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18296-48-5 | [4][5] |
| Molecular Formula | C27H40O10 | |
| Molecular Weight | 524.6 g/mol | |
| Appearance | Powder | |
| Purity | >95% to ≥98% (HPLC) |
Solubility
This compound is soluble in a range of organic solvents. Solubility data from various suppliers is summarized below. It is recommended to test solubility at the desired concentration.
| Solvent | Solubility Notes | Source |
| DMSO | 1 mg/mL (1.91 mM). Requires sonication and warming. | |
| Methanol | Soluble | |
| Ethyl Acetate | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Soluble |
For higher concentrations, warming the solution at 37°C and using an ultrasonic bath is recommended to aid dissolution.
Stock Solution Preparation Protocol
This protocol details the steps for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
Warming device (e.g., water bath at 37°C)
Procedure:
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of the chosen solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, add 190.6 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 524.6 g/mol ).
-
Dissolution:
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, warm the tube to 37°C.
-
Place the tube in an ultrasonic bath for a short period to facilitate dissolution.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound stock solution.
| Condition | Storage Period | Recommendations | Source |
| Powder | Up to 3 years | Store at -20°C. | |
| In Solvent (-80°C) | Up to 6 months | Store in sealed containers, protected from moisture and light. | |
| In Solvent (-20°C) | Up to 1 month | Store in sealed containers, protected from moisture and light. |
General Storage Recommendations:
-
Store stock solutions in a dry and well-ventilated place.
-
Protect from light by using amber vials or by wrapping tubes in foil.
-
Ensure containers are tightly sealed to prevent evaporation and contamination.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.
Handling:
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation when handling the compound.
-
For research use only. Not for therapeutic use in humans.
Disposal:
-
Dispose of the compound and its container in accordance with local regulations.
Visual Protocols
Below are diagrams illustrating the key workflows for preparing and storing this compound stock solutions.
References
Application Notes and Protocols for Studying Fungal Resistance with Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a naturally occurring iridoid compound isolated from Valeriana capense.[1][2] Iridoids are a class of secondary metabolites known for a variety of biological activities, including antifungal properties. This compound, as a member of the valepotriates, has demonstrated potential as an antifungal agent, making it a compound of interest for studying fungal physiology and mechanisms of resistance.[1][2]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate fungal resistance. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and can be adapted for specific fungal species and research questions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀O₁₀ | [Vendor Data] |
| Molecular Weight | 524.6 g/mol | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
| Purity | >95% | [Vendor Data] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [Vendor Data] |
| Storage | Store at -20°C or -80°C, protected from light and moisture. | [Vendor Data] |
Table 2: Antifungal Activity of this compound (Example Data)
Note: The following data are illustrative examples. Researchers must determine these values experimentally for their specific fungal strains of interest.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | IC₅₀ (µg/mL) |
| Candida albicans | ATCC 90028 | [To be determined] | [To be determined] | [To be determined] |
| Aspergillus fumigatus | ATCC 204305 | [To be determined] | [To be determined] | [To be determined] |
| Cryptococcus neoformans | ATCC 208821 | [To be determined] | [To be determined] | [To be determined] |
| Resistant Strain 1 | e.g., C. albicans clinical isolate | [To be determined] | [To be determined] | [To be determined] |
| Resistant Strain 2 | e.g., Lab-generated mutant | [To be determined] | [To be determined] | [To be determined] |
Abbreviations:
-
MIC: Minimum Inhibitory Concentration - The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MFC: Minimum Fungicidal Concentration - The lowest concentration of an antimicrobial agent that kills a particular fungus.
-
IC₅₀: Half-maximal Inhibitory Concentration - The concentration of a drug that is required for 50% inhibition of a biological process.
Proposed Mechanism of Action
The precise mechanism of action for this compound against fungal species has not been fully elucidated. However, based on the known activities of other iridoid compounds, a proposed mechanism involves the disruption of the fungal cell wall or cell membrane integrity. Iridoids have been shown to interfere with key cellular processes, potentially leading to cell death.
Caption: Proposed antifungal mechanism of this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal culture in logarithmic growth phase
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) and a cell-free well (sterility control).
-
The final DMSO concentration should not exceed 1% and should be included in the growth control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the concentration of this compound required to kill the fungus.
Materials:
-
Completed MIC plate from the protocol above
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot the aliquot onto a fresh agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Caption: Workflow for MIC and MFC determination.
Investigating Mechanisms of Fungal Resistance
To study how fungi might develop resistance to this compound, researchers can generate resistant strains and analyze the underlying molecular changes.
A. Generation of Resistant Mutants:
-
Spontaneous Resistance: Plate a high density of fungal cells (e.g., 10⁷-10⁸ cells) onto agar plates containing this compound at a concentration 2-4 times the MIC.
-
Induced Resistance: Serially passage the fungal culture in liquid medium with sub-inhibitory concentrations of this compound, gradually increasing the concentration over time.
-
Isolate and confirm the resistance of any resulting colonies by re-testing their MIC.
B. Analysis of Resistant Strains:
-
Gene Expression Analysis (qRT-PCR): Investigate the expression of genes commonly associated with antifungal resistance, such as those encoding efflux pumps (e.g., CDR1, MDR1), ergosterol biosynthesis enzymes (e.g., ERG11), or cell wall maintenance proteins.
-
Whole-Genome Sequencing: Identify specific mutations in resistant strains compared to the susceptible parent strain. This can reveal novel resistance mechanisms.
Caption: Common mechanisms of fungal drug resistance.
Conclusion
This compound presents a valuable tool for the exploration of novel antifungal strategies and the fundamental study of fungal resistance. The protocols provided herein offer a starting point for researchers to characterize its activity and investigate the adaptive responses of fungi. Further studies are warranted to fully elucidate its mechanism of action and its potential in overcoming existing antifungal resistance.
References
Application Notes and Protocols for In Vivo Administration of Valtrate Hydrine B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a valepotriate, a class of iridoids derived from plants of the Valeriana species.[1] These compounds are of significant interest to the scientific community for their potential therapeutic applications. This compound is primarily investigated for its sedative and anxiolytic properties, which are believed to stem from its interaction with and modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] Additionally, related valepotriates have demonstrated other biological activities, including antifungal and anticancer effects.
This document provides detailed application notes and protocols for the in vivo administration of this compound, drawing upon available research on this compound and its structural analogs, most notably Valtrate. Due to a lack of extensive in vivo data specifically for this compound, protocols for the closely related compound Valtrate are presented as a primary reference, particularly in the context of cancer research.
Data Presentation
Table 1: In Vivo Studies of Valtrate and Other Valepotriates
| Compound | Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Valtrate | Nude Mice (Orthotopic Glioblastoma Xenograft) | Not explicitly stated | Not explicitly stated | Decreased tumor volume, enhanced survival, no observable toxicity in major organs. | [2] |
| Valepotriate-Enriched Fraction | CF1 Mice | Single dose: 2000 mg/kg. Repeated doses: 30, 150, or 300 mg/kg daily for 28 days. | Oral (p.o.) | Low acute toxicity. Transient sedative effects at 300 mg/kg. No other significant behavioral, urinary, biochemical, or histological alterations. | |
| Valepotriates | Adult Male Wistar Rats | Single doses of 0.1 and 0.2 g/kg. | Oral (p.o.) | Significant anxiolytic effects in the elevated plus-maze test without altering locomotor activity. | [3] |
| Valepotriates | Mice | 12 mg/kg | Intraperitoneal (i.p.) | Demonstrated anxiolytic and hypnotic actions. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment of Valtrate in an Orthotopic Glioblastoma Model
This protocol is adapted from a study on Valtrate's effect on glioblastoma and can serve as a foundational method for assessing the in vivo anticancer potential of this compound.[2]
1. Animal Model:
-
Athymic nude mice are used as the host for human glioblastoma cell xenografts.
2. Cell Culture and Implantation:
-
Human glioblastoma (GBM) cells (e.g., U251, LN229) are cultured under standard conditions.
-
For orthotopic implantation, a specific number of cells (e.g., 2.0 x 10^5) are suspended in a suitable medium.
-
Mice are anesthetized, and the cells are stereotactically injected into the brain.
3. Treatment Regimen:
-
Following a predetermined period for tumor establishment (e.g., one week), mice are randomly assigned to treatment and control groups.
-
Valtrate (or this compound) is administered to the treatment group. The control group receives a vehicle control.
-
Note: The original study on Valtrate did not specify the exact dosage or route of administration. Researchers should perform dose-response studies to determine the optimal dose. Based on related compounds, oral or intraperitoneal routes could be considered.
-
Treatment is continued for a specified duration (e.g., 28 days), with regular monitoring of tumor growth via methods like bioluminescence imaging if luciferase-expressing cells are used.
4. Monitoring and Endpoints:
-
Tumor volume is quantified regularly.
-
Animal survival is monitored and recorded.
-
Body weight is measured to assess general health and toxicity.
-
At the end of the study, major organs (e.g., heart, liver, spleen, lungs, kidneys) are harvested for histological analysis (H&E staining) to evaluate potential toxicity.
Protocol 2: Assessment of Anxiolytic Activity of Valepotriates
This protocol is based on a study evaluating the anxiolytic effects of a valepotriate extract.
1. Animal Model:
-
Adult male Wistar rats are used for this behavioral study.
2. Compound Preparation and Administration:
-
Valepotriates (including this compound) are dissolved in a suitable vehicle, such as Dimethyl sulfoxide (DMSO).
-
The compound is administered orally (p.o.) at varying doses (e.g., 0.1 and 0.2 g/kg).
-
The control group receives an equal volume of the vehicle.
3. Behavioral Evaluation (Elevated Plus Maze - EPM):
-
Administration occurs at specific time points (e.g., 0.5, 1.5, and 3 hours) before the behavioral test.
-
The EPM apparatus consists of two open arms and two closed arms.
-
The time spent and the number of entries into the open arms are recorded as measures of anxiolytic activity.
-
Locomotor activity can be assessed to rule out sedative effects confounding the results.
4. Data Analysis:
-
Statistical analysis (e.g., ANOVA) is used to compare the results between the treatment and control groups.
Signaling Pathways and Visualizations
Valtrate has been shown to exert its anti-glioblastoma effects through the inhibition of the PDGFRA/MEK/ERK signaling pathway. The proposed mechanism involves Valtrate downregulating the Platelet-Derived Growth Factor Receptor A (PDGFRA), which in turn inhibits the downstream signaling cascade, leading to apoptosis and reduced cell proliferation and migration.
Caption: Valtrate's inhibition of the PDGFRA/MEK/ERK signaling pathway.
The primary proposed mechanism for the anxiolytic effects of this compound involves the modulation of GABA receptors.
Caption: Proposed mechanism of this compound's anxiolytic action.
Caption: General experimental workflow for in vivo studies.
References
Valtrate Hydrine B4: Application Notes and Protocols for a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate hydrine B4 is a prominent iridoid isolated from medicinal plants of the Valeriana species, most notably Valeriana jatamansi.[1][] As a member of the valepotriate class of compounds, it has garnered significant interest for its diverse biological activities. These include sedative, anxiolytic, antifungal, and anticancer properties.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis and biological research.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 18296-48-5 |
| Molecular Formula | C₂₇H₄₀O₁₀ |
| Molecular Weight | 524.6 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | >95% (Commercially available) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Methanol. |
| Storage | Store at < -15°C, keep dry and under an inert gas like Nitrogen. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Application 1: Quantification of this compound in Valeriana Plant Extracts using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant materials. By using a well-characterized reference standard, researchers can accurately determine the concentration of this compound in their samples.
Quantitative Data for HPLC Method
| Parameter | Value |
| Linearity Range | 100 - 200 ng |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | Not explicitly found for this compound, but can be determined experimentally. |
| Limit of Quantification (LOQ) | Not explicitly found for this compound, but can be determined experimentally. |
Experimental Protocol: HPLC Quantification
This protocol is adapted from established methods for the analysis of valtrates.
1. Preparation of Standard Solutions: a. Accurately weigh approximately 10 mg of this compound reference standard. b. Dissolve in HPLC-grade methanol to prepare a stock solution of 1 mg/mL. c. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting with the mobile phase.
2. Preparation of Sample Solutions: a. Air-dry and powder the roots of Valeriana jatamansi. b. Extract the powdered material with 95% ethanol at room temperature. c. Concentrate the extract under vacuum. d. Suspend the residue in water and partition with ethyl acetate. e. Evaporate the ethyl acetate layer to dryness and redissolve the residue in the mobile phase to a known concentration (e.g., 1 mg/mL). f. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: Acetonitrile and water (70:30, v/v) in isocratic mode.
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Flow Rate: 1.5 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
4. Calibration Curve and Quantification: a. Inject the standard solutions into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. c. Inject the sample solution and record the peak area for this compound. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Application 2: Investigation of Biological Activities
This compound serves as a critical reference compound for investigating its various biological effects.
Antifungal Activity
This compound has been reported to possess antifungal properties. The following protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) against Candida albicans.
Quantitative Data for Antifungal Activity
| Parameter | Value |
| IC50 against Candida albicans | Data not specifically found for this compound. |
Experimental Protocol: Antifungal Susceptibility Testing
This protocol is based on standardized broth microdilution methods.
1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. Perform serial two-fold dilutions in RPMI-1640 medium to obtain a range of concentrations to be tested.
2. Inoculum Preparation: a. Culture Candida albicans on Sabouraud Dextrose Agar. b. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Microdilution Assay: a. In a 96-well microplate, add 100 µL of each this compound dilution to the respective wells. b. Add 100 µL of the fungal inoculum to each well. c. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). d. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Modulation of GABA-A Receptor Signaling
This compound is known to modulate GABA-A receptors, contributing to its sedative and anxiolytic effects. A radioligand binding assay can be employed to investigate its interaction with these receptors.
Quantitative Data for GABA-A Receptor Binding
| Parameter | Value |
| Ki for GABA-A Receptor | Data not specifically found for this compound. |
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is a general guide and may require optimization.
1. Membrane Preparation: a. Homogenize rat brain tissue in a suitable buffer. b. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude synaptic membrane preparation.
2. Binding Assay: a. In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]-muscimol), and varying concentrations of this compound. b. To determine non-specific binding, include a set of tubes with an excess of an unlabeled GABA-A agonist (e.g., GABA). c. Incubate the mixture at a specified temperature for a defined period to allow binding to reach equilibrium.
3. Separation and Detection: a. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. c. Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). c. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Inhibition of PDGFRA/MEK/ERK Signaling Pathway
Recent studies have shown that Valtrate can exert anti-glioblastoma effects by inhibiting the PDGFRA/MEK/ERK signaling pathway. An In-Cell Western™ assay can be used to quantify the phosphorylation of ERK, a key downstream effector in this pathway.
Quantitative Data for ERK Phosphorylation Inhibition
| Cell Line | IC50 (48h) |
| U251 (Glioblastoma) | ~2 µM |
| LN229 (Glioblastoma) | Not specified, but sensitive |
| A172 (Glioblastoma) | Sensitive |
| Normal Human Astrocytes (NHA) | Least sensitive |
Experimental Protocol: In-Cell Western™ Assay for p-ERK
This is a general protocol that should be optimized for specific cell lines and experimental conditions.
1. Cell Culture and Treatment: a. Seed glioblastoma cells (e.g., U251) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours). c. Include appropriate controls (e.g., vehicle-treated cells, positive control for ERK activation).
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS. b. Permeabilize the cells with a solution containing Triton X-100.
3. Immunostaining: a. Block non-specific binding sites with a blocking buffer. b. Incubate the cells with a primary antibody specific for phosphorylated ERK (p-ERK). c. Wash the cells and then incubate with a fluorescently labeled secondary antibody. d. A second primary antibody against total ERK can be used for normalization, followed by a secondary antibody with a different fluorescent label.
4. Imaging and Analysis: a. Scan the plate using an infrared imaging system. b. Quantify the fluorescence intensity for both p-ERK and total ERK. c. Normalize the p-ERK signal to the total ERK signal to account for variations in cell number. d. Determine the effect of this compound on ERK phosphorylation.
Conclusion
This compound is a valuable phytochemical reference standard for a range of applications, from quantitative analysis in plant extracts to the detailed investigation of its biological mechanisms of action. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies. It is essential to note that while these protocols are based on established methodologies, optimization for specific experimental setups is highly recommended to ensure accurate and reproducible results.
References
Troubleshooting & Optimization
Valtrate hydrine B4 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Valtrate hydrine B4. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a valepotriate derivative, a type of iridoid naturally occurring in plants of the Valeriana species.[1] It is classified as a monoterpenoid and is noted for its potential antifungal activities.[2] In research contexts, it is often investigated for its biochemical and pharmacokinetic properties.
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. These include:
Q3: Is there any quantitative solubility data available for this compound?
Quantitative data is limited, but some suppliers indicate a solubility of 1 mg/mL in DMSO . Achieving this concentration may require specific techniques such as warming and sonication.
Troubleshooting Common Solubility Issues
Q4: I am having difficulty dissolving this compound. What can I do?
Difficulty in dissolving this compound is a common issue, often related to the dissolution rate or achieving higher concentrations. The following steps are recommended to enhance solubility:
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Warming: Gently warm the solution to 37°C. This can significantly improve the solubility of the compound.
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Sonication: Use an ultrasonic bath to agitate the solution. This provides mechanical energy to break down solute particles and facilitate dissolution.
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Fresh Solvent: For hygroscopic solvents like DMSO, ensure you are using a fresh, unopened supply to minimize water content, which can negatively impact the solubility of certain compounds.
Q5: My prepared this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation after dissolution can indicate that the solution is supersaturated or that the compound has poor stability in the chosen solvent over time.
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Re-dissolve: Try warming and sonicating the solution again to see if the precipitate redissolves.
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Prepare Fresh: It is highly recommended to prepare solutions fresh on the day of use.
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Storage: If advance preparation is necessary, store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation and precipitation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Quantitative Solubility Data
For quick reference, the following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 1 mg/mL (1.91 mM) | Requires sonication and warming. | |
| Methanol | Soluble | Qualitative data. | |
| Ethyl Acetate | Soluble | Qualitative data. | |
| Chloroform | Soluble | Qualitative data. | |
| Dichloromethane | Soluble | Qualitative data. | |
| Acetone | Soluble | Qualitative data. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the recommended procedure for dissolving this compound to prepare a stock solution, for example, a 1 mg/mL solution in DMSO.
Materials:
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This compound powder
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Anhydrous/high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated micropipettes
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Water bath or heating block set to 37°C
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Ultrasonic bath
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
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Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of DMSO for every 1 mg of this compound.
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Initial Mixing: Vortex the vial briefly to suspend the powder in the solvent.
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Warming: Place the vial in a water bath or on a heating block at 37°C for 10-15 minutes.
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Sonication: Transfer the vial to an ultrasonic bath and sonicate for 15-30 minutes. The solution should become clear.
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Visual Inspection: Visually inspect the solution for any remaining particulate matter. If particles are still visible, repeat the warming and sonication steps.
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Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Experimental Workflow for this compound Dissolution
The following diagram illustrates the recommended workflow for dissolving this compound to overcome common solubility challenges.
Signaling Pathway Associated with Valtrate
Note: The following signaling pathway has been associated with Valtrate , a related but distinct compound (C₂₂H₃₀O₈) also found in Valeriana species. Research has shown that Valtrate can inhibit the proliferation of glioblastoma cells by targeting this pathway. Currently, there is no direct evidence to suggest that this compound (C₂₇H₄₀O₁₀) interacts with the same pathway. This information is provided for contextual purposes due to the shared plant origin of the compounds.
References
Improving Valtrate hydrine B4 stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valtrate hydrine B4. The information is designed to help you address common stability issues encountered during experiments with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: this compound, like other valepotriates, is known to be inherently unstable in aqueous solutions.[1] This instability is primarily due to hydrolysis of its ester groups, particularly under non-neutral pH conditions and elevated temperatures. The degradation can lead to a significant loss of the active compound, affecting experimental results.
Q2: What are the primary degradation products of this compound?
A2: The main degradation products of valepotriates are baldrinal and homobaldrinal.[2] These are formed through the breakdown of the epoxy and ester functionalities of the parent molecule. It is crucial to have a stability-indicating analytical method that can separate the intact this compound from these degradation products.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: For maximum stability, stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials, protected from light and moisture. Repeated freeze-thaw cycles should be avoided by preparing aliquots.
Q4: Can I prepare an aqueous working solution of this compound in advance?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh before each experiment. Due to its instability in water, storing it in an aqueous buffer, even for a few hours at room temperature, can lead to significant degradation.
Q5: Are there any strategies to improve the stability of this compound in my aqueous experimental setup?
A5: Yes, several strategies can be employed to enhance the stability of this compound in aqueous solutions. These include:
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pH Control: Maintaining the pH of the solution in the optimal range (see troubleshooting guide below).
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Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic solvent can improve stability.
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Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrins can protect it from hydrolysis.
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Addition of Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants can be beneficial.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
Symptoms:
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Inconsistent or lower-than-expected biological activity.
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Appearance of new peaks and a decrease in the main peak area in HPLC analysis over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH of the buffer | Valepotriates are highly susceptible to degradation in acidic (pH < 4) and alkaline (pH > 7) conditions.[1] Determine the pH of your buffer. Adjust the pH to be as close to neutral as your experimental conditions allow, ideally between pH 5 and 7. | Reduced rate of degradation and prolonged stability of the compound in your working solution. |
| Elevated Temperature | Valepotriates are thermolabile.[1] If your experiment involves incubation at elevated temperatures, minimize the duration as much as possible. Prepare the this compound solution immediately before adding it to the heated medium. | Slower degradation of the compound during the experiment, leading to more reliable results. |
| Presence of Oxidizing Agents | Although hydrolysis is the primary degradation pathway, oxidation can also occur. | The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation. |
| Photodegradation | Exposure to light, especially UV light, can contribute to the degradation of many active compounds. | Protect your solutions from light by using amber vials or covering the containers with aluminum foil. |
Issue 2: Poor Solubility of this compound in Aqueous Media
Symptoms:
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Precipitation or cloudiness observed in the working solution.
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Difficulty in achieving the desired final concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | This compound has limited solubility in water. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Complexation Issues | The compound may not be fully dissolved. | Consider using solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve aqueous solubility through the formation of inclusion complexes. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method to quantify this compound and separate it from its major degradation products.
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
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Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 25°C
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Detection Wavelength: 254 nm
Method Validation Parameters (as per ICH guidelines):
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Specificity: Verified by forced degradation studies (see Protocol 2). The method should be able to resolve the this compound peak from degradation product peaks and any excipients.
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Linearity: Assessed over a concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
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Accuracy: Determined by recovery studies at three different concentrations, with recovery values between 98-102%.
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Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of < 2%.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the mobile phase for analysis.
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Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Analysis:
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Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
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Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Data Presentation
Table 1: Representative pH-Rate Profile for this compound Degradation at 25°C
Disclaimer: The following data are representative and intended for illustrative purposes, based on the known behavior of valepotriates. Actual degradation rates should be determined experimentally.
| pH | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 5.0 | 0.035 | 20.0 |
| 6.0 | 0.038 | 18.2 |
| 7.0 | 0.058 | 12.0 |
| 8.0 | 0.173 | 4.0 |
| 10.0 | 0.693 | 1.0 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 6.0)
Disclaimer: The following data are representative and intended for illustrative purposes.
| Temperature (°C) | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 4 | 0.007 | 99.0 |
| 25 | 0.038 | 18.2 |
| 37 | 0.116 | 6.0 |
| 60 | 0.693 | 1.0 |
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Valtrate hydrine B4 cytotoxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Valtrate hydrine B4, focusing on its cytotoxicity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a valepotriate derivative naturally occurring in species of the Valeriana genus.[1] It is recognized for its potential sedative and anxiolytic effects, which are believed to be mediated through its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.[1] Additionally, it has been reported to possess antifungal properties.[2][3]
Q2: Is there any available data on the cytotoxicity of this compound?
Direct and extensive cytotoxicity data, such as IC50 values across a wide range of cell lines, for this compound is limited in publicly available literature. However, a study on a closely related compound, isovaleroxy valtrate hydrine, demonstrated a significant increase in cell death in the neuroblastoma cell line N18TG2 at a concentration of 10 µg/ml.[4] This suggests that this compound may also exhibit cytotoxic effects, particularly at higher concentrations.
Q3: What are the known off-target effects of this compound?
Currently, there are no comprehensive studies detailing the specific off-target effects of this compound on a wide range of proteins or signaling pathways. Its primary described interaction is with GABA receptors. Given its antifungal activity, which may involve disruption of the cell membrane and wall, there is a potential for broader effects on eukaryotic cells that warrant further investigation.
Q4: How should I approach determining the optimal concentration for my experiments?
Due to the limited public data, it is crucial to perform a dose-response curve for your specific cell line of interest. Based on the data for a related compound, a starting concentration range for cytotoxicity testing could be from 0.1 µg/ml to 50 µg/ml. For functional assays targeting GABA receptor modulation, a lower concentration range may be more appropriate.
Q5: What should I do if I observe unexpected results or high levels of cytotoxicity?
If you encounter unexpected results, consider the following:
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Compound Stability: Ensure the compound is stored correctly (at <-15°C, dry, and under an inert gas like nitrogen) to prevent degradation.
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Solvent Effects: Verify that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used in your experiment.
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Cell Line Sensitivity: Your cell line may be particularly sensitive to the compound. A thorough dose-response analysis is essential.
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Off-Target Effects: The observed phenotype may be due to an unknown off-target effect. Consider performing broader profiling assays to investigate this possibility.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this table includes the most relevant information found for a closely related compound.
| Compound | Cell Line | Assay Type | Effective Concentration | Observed Effect |
| Isovaleroxy valtrate hydrine | N18TG2 (Neuroblastoma) | Resazurin & PI Staining | 10 µg/ml | Significant increase in cell death |
Experimental Protocols
Cytotoxicity Assessment using Resazurin and Propidium Iodide (PI) Staining
This protocol is based on the methodology used to assess the cytotoxicity of a related valtrate hydrine compound.
1. Cell Plating:
- Seed N18TG2 neuroblastoma cells (or your cell line of interest) in a 96-well plate at a density of 1 x 10^4 cells per well.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Create a serial dilution of this compound in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µg/ml).
- Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Resazurin Assay (Cell Viability):
- Following treatment, add resazurin solution to each well to a final concentration of 10% (v/v).
- Incubate for 2-4 hours at 37°C, protected from light.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
4. Propidium Iodide Staining (Cell Death):
- After the resazurin reading, add Propidium Iodide (PI) solution to each well to a final concentration of 1 µg/ml.
- Incubate for 15 minutes at room temperature in the dark.
- Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 617 nm.
5. Data Analysis:
- Calculate cell viability as the percentage of the fluorescence of the treated cells relative to the vehicle control.
- Quantify cell death by comparing the PI fluorescence of treated cells to the controls.
Visualizations
References
Valtrate hydrine B4 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention strategies for Valtrate Hydrine B4.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly, even when stored at low temperatures. What could be the cause?
A1: this compound, like other valepotriates, is an inherently unstable compound. Several factors beyond temperature can contribute to its degradation:
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Presence of Water or Alcohols: Valepotriates are highly susceptible to hydrolysis. Ensure that your solvents are anhydrous and that the compound is protected from moisture.
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pH of the Solution: Acidic or alkaline conditions can catalyze the rapid decomposition of this compound. Use neutral, buffered solutions when possible and avoid acidic or basic additives.
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Exposure to Light: Photodegradation can occur. Always store solutions in amber vials or otherwise protect them from light.
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Presence of Oxygen: Oxidative degradation is a potential pathway. For long-term storage, consider degassing your solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are these, and how can I identify them?
A2: Unexpected peaks are likely degradation products of this compound. Common degradation products for valepotriates include baldrinal and homobaldrinal. The formation of these is often accelerated by the experimental conditions. To identify these peaks, you can:
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Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under acidic, basic, oxidative, thermal, and photolytic conditions. This will help you to generate the potential degradation products and determine their retention times.
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Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. The molecular weights of known degradation products can then be compared to your findings. For example, the degradation of the related compound valtrate in acidic conditions has been shown to produce baldrinal (m/z 219.1) and homobaldrinal (m/z 261.2).[1]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
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Solid Form: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][3] Storing under an inert gas like nitrogen is also advisable.[4]
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In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent (e.g., DMSO, acetone, chloroform) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The solution should be kept in a tightly sealed, light-protected container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low assay value for this compound standard | Degradation of the solid standard due to improper storage. | Purchase a new, certified standard. Ensure storage at ≤ -15°C, dry, and under an inert gas. |
| Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If storing, use anhydrous DMSO and store at -80°C for no longer than 6 months. | |
| Inconsistent results between experiments | Variable degradation of this compound due to differences in experimental conditions (e.g., solvent pH, light exposure, temperature). | Standardize all experimental parameters. Use buffered solutions where possible, protect samples from light, and maintain consistent temperatures. |
| Appearance of a yellow color in the sample | Formation of baldrinal-type degradation products, which are often yellow. | This is a visual indicator of significant degradation. The sample may not be suitable for your experiment. Review your handling and storage procedures to prevent future degradation. |
| Poor peak shape in HPLC analysis | Interaction of the compound or its degradation products with the stationary phase. | Adjust the mobile phase pH. Ensure the column is properly conditioned. Consider using a different column chemistry if issues persist. |
Quantitative Data on Degradation
Table 1: Degradation Kinetics of Valtrate in Artificial Gastrointestinal Fluids
| Condition | Kinetic Model | Half-life (t1/2) |
| Artificial Gastric Fluid (pH ~1.2) | Pseudo-first-order | 1.73 hours |
| Artificial Intestinal Fluid (pH ~6.8) | Pseudo-first-order | 1.61 hours |
Data from a study on valtrate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and assess the stability-indicating properties of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate at 60°C for 30 minutes.
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Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
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Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 30 minutes.
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Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
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Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Store at room temperature for 24 hours, protected from light.
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Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
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Thermal Degradation (Solid State):
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Place a small amount of solid this compound in a 70°C oven for 48 hours.
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Dissolve the stressed solid in a suitable solvent to a final concentration of 100 µg/mL.
-
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Photodegradation (Solution):
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Expose the stock solution (1 mg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².
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Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
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Analysis: Analyze all samples by a suitable stability-indicating HPLC method, such as the one described below.
Protocol 2: Stability-Indicating HPLC-MS/MS Method
This method is adapted from a validated procedure for analyzing valtrate and its degradation products and is suitable for assessing the stability of this compound.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS/MS).
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Column: Agilent Extend-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.25% (v/v) acetic acid
-
-
Gradient Program:
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0-5 min: 5% A
-
5-35 min: Linear gradient from 5% to 60% A
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35-65 min: 60% A
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65-75 min: Linear gradient from 60% to 100% A
-
75-90 min: 100% A
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
-
MS Parameters (Positive Ion Mode):
-
Capillary Temperature: 350°C
-
Capillary Voltage: 3000 V
-
Nebulizer Gas (N₂): 40 psi
-
Dry Gas (N₂): 10 L/min
-
Scan Range: m/z 100-1000
-
Visualizations
Caption: Proposed degradation pathway of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Valtrate Hydrine B4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Valtrate hydrine B4.
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
Issue 1: Poor dissolution of this compound in aqueous media.
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Question: My this compound is not dissolving in my aqueous buffer system for in vitro assays. What can I do?
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Answer: this compound is known to have poor water solubility. For initial experimental work, consider using a co-solvent system. Stock solutions can be prepared in organic solvents such as DMSO, methanol, or ethyl acetate and then diluted into your aqueous medium.[1][2] Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. For formulation development aimed at improving aqueous solubility, techniques such as nanoparticle encapsulation and cyclodextrin complexation are promising strategies.[3][4]
Issue 2: Low and variable oral bioavailability in animal studies.
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Question: I am observing low and inconsistent plasma concentrations of this compound after oral administration in my animal model. What are the likely causes and potential solutions?
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Answer: Low oral bioavailability of this compound is likely due to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract. Variability can arise from physiological differences between animals affecting gut motility and metabolism. To address this, consider the following formulation strategies that have been successfully applied to other poorly soluble natural compounds:
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Nanoparticle-based delivery systems: Encapsulating this compound into polymeric nanoparticles can enhance its surface area, leading to improved dissolution rates and potentially increased absorption.[3]
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Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gastrointestinal tract, thereby enhancing their absorption.
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Issue 3: Chemical instability of this compound during formulation processes.
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Question: I am concerned about the degradation of this compound, particularly its epoxide ring, during my formulation process, which involves heat/certain solvents. How can I mitigate this?
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Answer: Valepotriates are known to be chemically unstable, and their epoxide ring is susceptible to degradation. To minimize degradation, consider the following:
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Avoid high temperatures: Use formulation methods that do not require excessive heat, such as nanoprecipitation or freeze-drying.
-
pH control: Maintain a neutral pH environment, as acidic or basic conditions can catalyze the degradation of the epoxide ring.
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Excipient compatibility: Ensure that the excipients used in your formulation are compatible with this compound and do not promote its degradation.
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Cyclodextrin complexation: Encapsulating this compound within a cyclodextrin molecule can protect it from the external environment and improve its stability.
-
Quantitative Data from Related Studies
While specific data for this compound is limited, the following table summarizes results from a study on valerenic acid, another poorly soluble compound from Valeriana, demonstrating the potential of nanoformulations to improve drug release.
| Formulation | Cumulative Drug Release (%) in Phosphate Buffer (pH 6.8) | Reference |
| Valerenic Acid (Unformulated) | ~12% | |
| Valerenic Acid-loaded HPMC Nanoparticles | ~35% |
Experimental Protocols
The following are detailed methodologies for key formulation strategies that can be adapted for this compound.
1. Preparation of Polymeric Nanoparticles by Nanoprecipitation
This method is suitable for hydrophobic drugs like this compound and involves the precipitation of a polymer and the drug from an organic solvent into a non-solvent.
-
Materials:
-
This compound
-
Polymer (e.g., PLGA, HPMC)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous non-solvent (e.g., deionized water)
-
Surfactant/stabilizer (e.g., Poloxamer 188, PVA)
-
-
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent.
-
Prepare the aqueous non-solvent, typically containing a surfactant to stabilize the nanoparticles.
-
Under constant stirring, add the organic phase dropwise into the aqueous phase.
-
Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent.
-
Continue stirring for a specified period to allow for solvent evaporation.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the organic solvent and unencapsulated drug.
-
The purified nanoparticles can be freeze-dried for long-term storage.
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2. Preparation of Cyclodextrin Inclusion Complexes
This technique involves the encapsulation of the guest molecule (this compound) within the hydrophobic cavity of a cyclodextrin host.
-
Materials:
-
This compound
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Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
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Solvent (e.g., water, ethanol-water mixture)
-
-
Procedure (Kneading Method):
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Create a paste of the cyclodextrin with a small amount of the solvent.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Add the drug solution to the cyclodextrin paste and knead for a specified time (e.g., 45-60 minutes).
-
During kneading, add small quantities of the aqueous solvent to maintain a suitable consistency.
-
Dry the resulting product in an oven at a controlled temperature or in a vacuum oven.
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The dried complex can be sieved to obtain a uniform particle size.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway.
Caption: this compound positively modulates the GABA-A receptor.
Experimental Workflows
Caption: Workflow for nanoparticle formulation of this compound.
Caption: Workflow for cyclodextrin complexation of this compound.
References
- 1. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and In vitro Characterization of Valerianic Acid Loaded Polymeric Nanoparticles – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. [Preparation and evaluation of valerian oil-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtrate hydrine B4 interference in biochemical assays
Welcome to the technical support center for Valtrate hydrine B4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a valepotriate derivative, a type of iridoid, naturally occurring in plants of the Valeriana species.[1] Its primary known mechanism of action is the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system, which is believed to contribute to its sedative and anxiolytic effects.[1]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 18296-48-5[1] |
| Molecular Formula | C₂₇H₄₀O₁₀[1] |
| Molecular Weight | 524.6 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. |
| Storage | Store at < -15°C, keep dry and under an inert gas like Nitrogen. |
Q3: Is this compound stable in solution?
Valepotriates as a class of compounds are known to be very unstable, particularly in aqueous solutions and in the presence of acids, where they can degrade into aldehydes, such as baldrinals. It is highly recommended to prepare fresh solutions of this compound in a suitable organic solvent and use them immediately. Avoid repeated freeze-thaw cycles.
Q4: Are there known instances of this compound interfering with biochemical assays?
Currently, there is no specific literature detailing the interference of this compound in common biochemical assays. However, like many natural products, it has the potential to interfere with assays through various mechanisms. Researchers should be cautious and employ appropriate controls to validate their results.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound Instability: this compound is a valepotriate, which are known to be unstable. Degradation can lead to variability in the effective concentration of the active compound. | - Prepare fresh stock solutions for each experiment in an appropriate organic solvent (e.g., DMSO).- Minimize the time the compound spends in aqueous assay buffers.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation in Assay: The compound may be precipitating out of the aqueous assay buffer due to its poor water solubility. | - Visually inspect assay plates for any signs of precipitation.- Determine the critical micelle concentration in your specific assay medium.- Consider the use of a mild, non-interfering surfactant, but validate its compatibility with the assay first. | |
| High background signal or false positives | Autofluorescence: Natural products can often exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. | - Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic fluorescence.- If autofluorescence is significant, consider using an alternative, non-fluorescence-based detection method. |
| Non-specific Binding: The compound may be binding non-specifically to proteins or other components in the assay, leading to false-positive results. | - Include appropriate controls, such as testing the compound's effect on a related but distinct target.- Perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luciferase-based assay). | |
| Redox Activity: Some natural products can act as redox-active compounds, interfering with assays that rely on redox-based readouts (e.g., MTT assays). | - Test the ability of this compound to directly reduce the assay substrate in the absence of the biological target.- Utilize an orthogonal assay with a different detection principle to confirm initial findings. | |
| Unexpected cytotoxic effects | Compound Degradation: The degradation products of valepotriates, such as baldrinals, may exhibit cytotoxic activity. | - Ensure the purity of the this compound sample and handle it in a manner that minimizes degradation.- Compare the activity of freshly prepared solutions with older solutions to assess the impact of degradation. |
| Solvent Toxicity: High concentrations of the organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final concentration of the solvent in the assay is below the tolerance level of the cell line being used (typically <0.5% for DMSO).- Run a solvent-only control to assess its effect on cell viability. |
Experimental Protocols & Methodologies
GABA Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to assess the interaction of this compound with GABA receptors.
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Membrane Preparation:
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Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).
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Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membranes multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.
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Resuspend the final membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
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In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors), and varying concentrations of this compound.
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To determine non-specific binding, include wells with an excess of a known unlabeled ligand (e.g., GABA).
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Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
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Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
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Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ or Kᵢ value.
-
Visualizations
Caption: General experimental workflow for testing this compound in a biochemical assay.
Caption: Proposed mechanism of this compound modulation of GABA-A receptor signaling.
References
Technical Support Center: Overcoming Poor Solubility of Valtrate Hydrine B4 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble natural compound, Valtrate hydrine B4, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a natural compound with antifungal properties.[1][2] It is known to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] One supplier notes its solubility in DMSO at 1 mg/mL, which may require ultrasonic treatment and warming to achieve.[1] Its aqueous solubility is very low, which presents a significant hurdle for in vivo administration, particularly for intravenous routes.
Q2: What are the initial steps for developing a suitable in vivo formulation for this compound?
A2: A tiered approach is recommended. Start with a thorough assessment of this compound's physicochemical properties.
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Aqueous Solubility Determination: Quantify the solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to check for any pH-dependent solubility.
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Co-solvent Miscibility and Solubility: Evaluate solubility in common, pharmaceutically acceptable co-solvents like PEG 400, propylene glycol (PG), and ethanol.
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Lipid and Surfactant Solubility: Assess its solubility in various oils, lipids, and surfactants, which is critical for developing lipid-based formulations.
Q3: What are the most common formulation strategies for poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. Common approaches include:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents to dissolve the compound.
-
Surfactant-based Formulations: Utilizing surfactants to form micelles that encapsulate the hydrophobic drug molecules.
-
Cyclodextrin Complexation: Employing cyclodextrins to form inclusion complexes, thereby increasing the aqueous solubility of the drug.
-
Lipid-Based Formulations: Dissolving or suspending the compound in oils and lipids, which can improve oral absorption. This includes self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions | Rationale |
| Compound precipitates upon injection into the bloodstream (IV administration). | The formulation is not stable upon dilution in an aqueous environment. The solvent/co-solvent ratio is too high, leading to the drug "crashing out." | 1. Decrease the drug concentration in the formulation. 2. Increase the percentage of solubilizing agent (e.g., co-solvent, surfactant) if toxicity limits permit. 3. Switch to a more stable formulation, such as a cyclodextrin inclusion complex or a nanosuspension. | Lowering the concentration reduces the risk of exceeding the solubility limit upon dilution. More robust formulations like cyclodextrin complexes can better maintain solubility in the bloodstream. |
| High variability in plasma concentrations after oral gavage. | Poor and erratic dissolution in the gastrointestinal (GI) tract. The formulation may be interacting with food or GI fluids in an unpredictable manner. | 1. Standardize feeding conditions for the animals (e.g., consistent fasting period). 2. Reduce the particle size of the compound through micronization or nanosizing to improve the dissolution rate. 3. Develop a lipid-based formulation (e.g., SEDDS) to improve dissolution and absorption consistency. | Standardizing experimental conditions reduces external sources of variability. Improving the dissolution rate and absorption can overcome inconsistencies related to GI physiology. |
| Observed toxicity or adverse effects in animal subjects. | The excipients used in the formulation (e.g., high concentrations of DMSO or certain surfactants) are causing toxicity. | 1. Review the toxicity data for all excipients used. 2. Reduce the concentration of the problematic excipient or replace it with a better-tolerated alternative (e.g., replace a harsh surfactant with a milder one). 3. Consider an aqueous suspension with GRAS (Generally Regarded As Safe) excipients if a lower dose is acceptable. | The vehicle itself can cause adverse effects, confounding the study's results. It is crucial to use excipients that are safe at the administered dose. |
| The formulation is difficult to prepare or is not stable for the duration of the study. | The chosen formulation is physically or chemically unstable, leading to phase separation, precipitation, or degradation of this compound. | 1. Conduct short-term stability studies on the formulation under the intended storage and use conditions. 2. For suspensions, ensure adequate mixing before and during dosing. 3. Simplify the formulation if possible, or add stabilizers if necessary. | An unstable formulation will lead to inconsistent dosing and unreliable experimental results. |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the potential improvement in aqueous solubility for a model poorly water-soluble compound using different formulation approaches.
Table 1: Solubility Enhancement with Common Co-solvents
| Vehicle | Composition | Solubility Increase (Fold) | Notes |
| Aqueous Buffer (pH 7.4) | - | 1 (Baseline) | Very low intrinsic solubility. |
| 20% PEG 400 in Water | 20% PEG 400, 80% Water | ~50-100 | PEG 400 is a widely used and well-tolerated co-solvent. |
| 40% PG in Water | 40% Propylene Glycol, 60% Water | ~100-200 | Propylene glycol is another common co-solvent for in vivo use. |
| 10% Ethanol in Water | 10% Ethanol, 90% Water | ~20-50 | Use of ethanol may be limited by potential toxicity at higher concentrations. |
Table 2: Solubility Enhancement with Cyclodextrins
| Vehicle | Composition | Solubility Increase (Fold) | Notes |
| Aqueous Buffer (pH 7.4) | - | 1 (Baseline) | - |
| 10% HP-β-CD in Water | 10% Hydroxypropyl-β-Cyclodextrin | ~500-2000 | HP-β-CD is a common cyclodextrin used to improve the solubility of nonpolar molecules. |
| 10% SBE-β-CD in Water | 10% Sulfobutylether-β-Cyclodextrin | ~1000-5000 | SBE-β-CD can offer even greater solubility enhancement for certain compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
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Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired components (e.g., PEG 400, propylene glycol, and saline) in the target ratios. For example, a common vehicle is 40% PEG 400, 10% Ethanol, and 50% Saline.
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Dissolution of this compound: Weigh the required amount of this compound and add it to the prepared vehicle.
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Solubilization: Vortex the mixture vigorously. If needed, use a sonicator and gently warm the solution to 37°C to aid dissolution.
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Final Preparation: Once the compound is fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize it and remove any particulates before injection.
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Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
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Vehicle Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD) in water. Stir until the cyclodextrin is fully dissolved.
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Complexation: Add the weighed amount of this compound to the cyclodextrin solution.
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Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
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Homogenization: If necessary, briefly sonicate the solution to ensure homogeneity.
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Administration: The resulting solution can be directly used for oral gavage.
Mandatory Visualizations
Caption: A workflow for selecting a solubility enhancement strategy for this compound.
Caption: Mechanism of cyclodextrin complexation for enhancing this compound solubility.
References
Valtrate hydrine B4 hygroscopic properties handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic properties of Valtrate hydrine B4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is moisture a concern?
This compound is a natural compound with antifungal activity.[1][2][3] Like many active pharmaceutical ingredients (APIs), it is sensitive to moisture.[1][2] Exposure to atmospheric moisture can lead to a range of issues, including:
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Chemical Degradation: Moisture can hydrolyze the compound, altering its chemical structure and potentially reducing its efficacy and safety.
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Physical State Changes: Water absorption can cause the solid to change from a crystalline to an amorphous state, or vice versa, which can affect its solubility, dissolution rate, and bioavailability.
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Handling and Processing Difficulties: Hygroscopic powders can become sticky or clump, leading to poor flowability, which complicates processes like weighing, blending, and capsule filling.
Q2: How should I store this compound?
To maintain its integrity, this compound requires storage in a tightly sealed container, protected from moisture and light. For the solid compound, storage at 4°C is recommended. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, also in sealed containers to prevent moisture ingress.
Q3: The solubility of my this compound in DMSO seems inconsistent. What could be the cause?
One potential cause for inconsistent solubility is the use of wet or hygroscopic dimethyl sulfoxide (DMSO). DMSO itself readily absorbs moisture from the air, and this absorbed water can significantly impact the solubility of moisture-sensitive compounds like this compound. It is crucial to use freshly opened, anhydrous grade DMSO for preparing solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty in weighing and handling the powder (clumping, poor flow). | The compound has absorbed atmospheric moisture. | Handle the compound in a controlled environment with low relative humidity (RH), such as a glove box or a room with a dehumidifier. Use of desiccants in the storage container is also advised. |
| Inconsistent analytical results (e.g., chromatography, potency assays). | Degradation of the compound due to moisture exposure during sample preparation or storage. | Prepare samples in a controlled, low-humidity environment. Store stock solutions and prepared samples in tightly sealed vials, minimizing headspace. Use of anhydrous solvents is critical. |
| Physical appearance of the solid has changed (e.g., from a powder to a gummy or oily substance). | Deliquescence, where the compound has absorbed enough moisture to dissolve in it. | This indicates severe moisture exposure. The material may be compromised. To prevent this, strictly adhere to recommended storage and handling conditions. Consider implementing more robust packaging with high moisture barrier properties. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products resulting from hydrolysis. | Review handling and storage procedures to identify potential points of moisture entry. Ensure all solvents and excipients used are anhydrous. |
Experimental Protocols
To properly handle and formulate a hygroscopic compound like this compound, it is essential to quantify its moisture sensitivity. The following are standard experimental methods for this purpose.
Protocol 1: Hygroscopicity Classification using Gravimetric Sorption Analysis
This method determines how a material absorbs moisture at a specific relative humidity (RH) and temperature, allowing for its classification.
Methodology:
-
Accurately weigh an empty, shallow container (e.g., a watch glass).
-
Place a sample of this compound in the container and accurately weigh it.
-
Place the container with the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium sulfate solution) and a constant temperature (e.g., 25°C).
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After a specified period (e.g., 24 hours), remove the container and re-weigh it.
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Calculate the percentage increase in mass.
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Classify the hygroscopicity based on a standard scale, such as the one adapted from the European Pharmacopoeia.
Hygroscopicity Classification Table
| Classification | % Mass Increase (at 25°C and 80% RH for 24h) | Description |
| Non-hygroscopic | < 0.2% | Does not absorb significant moisture. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a large amount of moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | Absorbs enough moisture to dissolve. |
This table provides a general classification scheme. The specific behavior of this compound would need to be determined experimentally.
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
DVS analysis provides a detailed profile of a material's moisture sorption and desorption behavior across a range of relative humidities.
Methodology:
-
A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
The instrument is set to a specific temperature (e.g., 25°C).
-
The relative humidity within the sample chamber is systematically increased in steps (e.g., from 0% to 90% RH in 10% increments).
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At each step, the instrument holds the RH constant and continuously measures the sample's mass until equilibrium is reached (i.e., the mass no longer changes).
-
Once the maximum RH is reached, the process is reversed, and the RH is decreased in steps to generate a desorption isotherm.
-
The data is plotted as the change in mass versus RH, creating a sorption-desorption profile. This profile can reveal critical information about hydrate formation, deliquescence points, and the physical stability of the compound.
Visual Guides
The following diagrams illustrate key decision-making and experimental workflows for handling this compound.
Caption: Recommended workflow for handling this compound.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
References
Validation & Comparative
Valtrate Hydrine B4 vs. Fluconazole: A Comparative Guide on Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Valtrate hydrine B4, a natural product, and fluconazole, a widely used synthetic antifungal drug. While direct comparative studies are not available in the current scientific literature, this document synthesizes the existing data on each compound's antifungal activity, mechanism of action, and the experimental protocols used for their evaluation.
Executive Summary
Fluconazole is a well-characterized triazole antifungal with a clearly defined mechanism of action and extensive data on its in vitro activity against a broad spectrum of fungal pathogens. In contrast, this compound, a valepotriate isolated from Valeriana species, has been identified as having antifungal properties, but specific quantitative data on its potency and its precise mechanism of fungal inhibition remain largely uninvestigated in publicly accessible research. This guide presents the available information to facilitate an understanding of the current state of knowledge for both compounds.
Data Presentation: Antifungal Activity
Quantitative data for a direct comparison of the minimum inhibitory concentrations (MICs) of this compound and fluconazole against the same fungal strains is not available in the reviewed literature. The following table summarizes the available, though disparate, data for each compound.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | 0.25 - >100 | [Not specified] |
| Candida glabrata | 0.5 - 64 | [Not specified] | |
| Candida parapsilosis | 0.125 - 4 | [Not specified] | |
| Cryptococcus neoformans | 0.25 - 16 | [Not specified] | |
| This compound | Not specified | Data not available | [Not specified] |
| Valeriana species extracts | Cladosporium cucumerinum | Notable antifungal activity (qualitative) | [1] |
Note: The data for Valeriana species extracts is qualitative and refers to crude extracts, not purified this compound. Therefore, these values are not directly comparable to the MICs of the pure compound fluconazole.
Mechanism of Action
Fluconazole
Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.
This compound
The precise antifungal mechanism of action for this compound has not been elucidated in the available scientific literature. Valepotriates are known to possess an epoxide ring, which can be highly reactive and may act as an alkylating agent, potentially interacting with various cellular nucleophiles, including DNA. However, whether this is the primary mechanism for its antifungal activity is yet to be determined. Some studies on other natural products suggest mechanisms such as disruption of the cell membrane, inhibition of cell wall synthesis, or interference with mitochondrial function. Further research is needed to identify the specific molecular targets of this compound in fungal cells.
Signaling Pathway and Experimental Workflow Visualizations
Fluconazole Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Fluconazole's mechanism of action targeting ergosterol biosynthesis.
Experimental Workflow: Screening for Antifungal Activity of Natural Products
Caption: A generalized workflow for the discovery of antifungal natural products.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro antifungal susceptibility of a compound.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
- Colonies are suspended in sterile saline or RPMI-1640 medium.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
- The inoculum is further diluted to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the test compound (e.g., this compound or fluconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentration range should encompass the expected MIC.
3. Inoculation and Incubation:
- Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% inhibition for azoles) compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.
Conclusion and Future Directions
Fluconazole remains a cornerstone of antifungal therapy due to its well-documented efficacy and known mechanism of action. This compound, as a representative of the valepotriates, presents potential as a natural antifungal agent. However, the lack of robust, publicly available data on its in vitro activity and its specific fungal targets is a significant gap in the current understanding.
To properly evaluate the therapeutic potential of this compound, further research is imperative. This should include:
-
Systematic in vitro susceptibility testing against a broad panel of clinically relevant fungal pathogens to determine its MIC values.
-
Direct comparative studies against established antifungal agents like fluconazole.
-
Elucidation of its mechanism of action to identify its molecular targets within the fungal cell.
-
In vivo studies to assess its efficacy and safety in animal models of fungal infections.
Such studies will be crucial in determining whether this compound or other valepotriates can be developed into novel and effective antifungal therapies.
References
A Comparative Analysis of Valtrate Hydrine B4 and Other Valepotriates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of Valtrate hydrine B4 and other related valepotriates. This analysis is supported by available experimental data to provide a comprehensive overview of their therapeutic potential.
Valepotriates are a class of iridoids, which are naturally occurring compounds found predominantly in plants of the Valeriana species. These compounds are recognized for their diverse biological activities, including sedative, anxiolytic, antifungal, and anticancer properties. This compound is a specific valepotriate derivative that has garnered interest for its potential pharmacological effects.[1] This guide provides a comparative analysis of this compound with other notable valepotriates such as valtrate, didrovaltrate, and acevaltrate, focusing on their efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Biological Activity of Valepotriates
The therapeutic potential of valepotriates has been explored across several domains, including neuroscience, oncology, and infectious diseases. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
| Compound | Biological Activity | Assay | Result | Reference |
| This compound | Antifungal | Antifungal activity against Cladosporium cucumerinum | Not explicitly quantified in the provided search results, but noted to have antifungal properties. | [2] |
| Valtrate | Sedative/Anxiolytic | Locomotor Activity in Mice | Significant inhibition at 0.5 mg/kg (p.o.) | [3] |
| Anxiolytic | Elevated Plus-Maze in Rats | Significant increase in open arm time and entries at 10 mg/kg (p.o.) | [1][4] | |
| Didrovaltrate | Antifungal | Antifungal activity against various fungi | Not explicitly quantified in the provided search results, but noted to have antifungal properties. | |
| Acevaltrate | Sedative | Locomotor Activity in Mice | Reduced locomotor activity at 4 mg/kg (as acetoxyvaltrate hydrine) | |
| Valepotriate Fraction (containing valtrate, didrovaltrate, acevaltrate) | Sedative | Open-Field Test in Mice | Reduced locomotion at 10 mg/kg (i.p.) | |
| Anxiolytic | Elevated Plus-Maze in Mice | Significant increase in time spent in open arms at 10 mg/kg (i.p.) |
| Compound | Anticancer Activity | Cell Line | IC50 (µM) | Reference |
| Chlorovaltrate K | Cytotoxic | A549 (Lung adenocarcinoma) | 2.45 | |
| PC-3M (Metastatic prostate cancer) | 1.99 | |||
| HCT-8 (Colon cancer) | 0.89 | |||
| Bel-7402 (Hepatoma) | 2.11 | |||
| Chlorovaltrate L | Cytotoxic | A549 (Lung adenocarcinoma) | 3.11 | |
| PC-3M (Metastatic prostate cancer) | 4.65 | |||
| HCT-8 (Colon cancer) | 2.01 | |||
| Bel-7402 (Hepatoma) | 3.54 | |||
| Chlorovaltrate M | Cytotoxic | A549 (Lung adenocarcinoma) | 4.32 | |
| PC-3M (Metastatic prostate cancer) | 5.12 | |||
| HCT-8 (Colon cancer) | 3.43 | |||
| Bel-7402 (Hepatoma) | 4.78 | |||
| Chlorovaltrate N | Cytotoxic | A549 (Lung adenocarcinoma) | 6.21 | |
| PC-3M (Metastatic prostate cancer) | 7.34 | |||
| HCT-8 (Colon cancer) | 5.54 | |||
| Bel-7402 (Hepatoma) | 6.87 | |||
| Rupesin B | Cytotoxic | A549 (Lung adenocarcinoma) | 9.76 | |
| PC-3M (Metastatic prostate cancer) | 8.87 | |||
| HCT-8 (Colon cancer) | 7.65 | |||
| Bel-7402 (Hepatoma) | 9.12 |
Signaling Pathways and Mechanisms of Action
Valepotriates exert their biological effects through various molecular mechanisms. Two prominent pathways that have been investigated are the modulation of GABA-A receptors and the inhibition of the PDGFRA/MEK/ERK signaling pathway.
GABA-A Receptor Modulation
The sedative and anxiolytic effects of valepotriates are believed to be mediated, at least in part, through their interaction with GABA-A receptors in the central nervous system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. While the precise mechanism for all valepotriates is not fully elucidated, compounds from Valeriana extracts have been shown to positively modulate GABA-A receptor function.
PDGFRA/MEK/ERK Signaling Pathway Inhibition
Recent studies have revealed a novel mechanism for the anticancer activity of certain valepotriates, specifically the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathway. This pathway is often dysregulated in various cancers, including glioblastoma, leading to uncontrolled cell proliferation and survival. Valtrate has been shown to downregulate PDGFRA, which in turn inhibits the downstream MEK/ERK signaling cascade, ultimately leading to the induction of apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the key experimental methodologies employed in the study of valepotriates.
Quantification of Valepotriates by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of valepotriates in plant extracts and fractions is crucial for standardizing research. A common method involves reverse-phase HPLC.
-
Sample Preparation: Dried plant material is extracted with a suitable solvent (e.g., methanol/water mixture). The extract is then filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Detection: UV detection at specific wavelengths (e.g., 208 nm for didrovaltrate and 254 nm for valtrate and acevaltrate) is used for quantification.
-
-
Quantification: The concentration of each valepotriate is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of purified valepotriate standards.
In Vivo Assessment of Anxiolytic and Sedative Effects
Animal models are instrumental in evaluating the behavioral effects of valepotriates.
-
Elevated Plus-Maze (EPM) Test: This test is widely used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Pentobarbital-Induced Sleeping Time: This assay measures the sedative properties of a compound. The test substance is administered prior to a sleep-inducing dose of pentobarbital. A prolongation of the sleeping time indicates a sedative effect.
In Vitro Anticancer Activity Assessment
The cytotoxic effects of valepotriates against cancer cell lines are commonly determined using cell viability assays.
-
MTT or similar colorimetric assays: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with varying concentrations of the valepotriate for a specific period. The concentration that inhibits cell growth by 50% (IC50) is then calculated.
Conclusion
This compound and other valepotriates represent a promising class of natural compounds with a wide range of biological activities. The available data suggest their potential as sedative, anxiolytic, antifungal, and anticancer agents. However, further research is required to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and conduct rigorous preclinical and clinical studies. This guide provides a foundational comparison to aid researchers in navigating the existing literature and designing future investigations into these multifaceted molecules.
References
Validating the Sedative Effects of Valtrate Hydrine B4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative effects of Valtrate hydrine B4, a prominent iridoid found in Valeriana species, against established sedative agents. The information is presented to facilitate objective analysis and support further research and development in the field of sedative and anxiolytic therapeutics. This document summarizes key experimental data, details methodologies for replication, and visualizes the underlying molecular pathways.
Comparative Analysis of Sedative Activity
The sedative properties of a compound are often initially assessed by its ability to reduce spontaneous locomotor activity in animal models. The following table summarizes the effects of this compound in comparison to the benzodiazepine diazepam and the non-benzodiazepine "Z-drug" zolpidem on locomotor activity in mice. A second table details the potentiation of pentobarbital-induced sleep, a common measure of hypnotic effect.
Table 1: Effect on Spontaneous Locomotor Activity in Mice
| Compound | Dose | Route of Administration | Outcome | Citation |
| This compound | 0.1 mg/kg | Intravenous (i.v.) | Significant inhibition of locomotor activity. | [1] |
| 0.5 mg/kg | Oral (p.o.) | Significant inhibition of locomotor activity. | [1] | |
| Diazepam | 1.25 - 20 mg/kg | Intragastric (i.g.) | Dose-dependent reduction in locomotor activity. | [2] |
| 2 mg/kg | Intraperitoneal (i.p.) | Impaired locomotor activity. | [3] | |
| Zolpidem | 1 mg/kg | Not specified | Decreased locomotor activity. | [4] |
| 10 mg/kg | Intraperitoneal (i.p.) | Strong sedative effect, assessed by locomotor activity. | ||
| 10 mg/kg | Not specified | Significantly lowered locomotor activity. |
Table 2: Potentiation of Pentobarbital-Induced Sleep in Mice
| Compound | Dose | Route of Administration | Outcome | Citation |
| Valtrate | High dose (not specified) | Not specified | Increased the number of mice falling asleep. | |
| Valeriana edulis Extract | ED50: 181.62 mg/kg | Not specified | Dose-dependent sedative effect. | |
| Diazepam | Not specified | Intraperitoneal (i.p.) | Significantly increased sleep duration. | |
| Pentobarbital (alone) | 30 mg/kg | Intraperitoneal (i.p.) | Sleep duration of 23.3 ± 2.7 min. | |
| Diazepam + Pentobarbital | Not specified + 30 mg/kg | Intraperitoneal (i.p.) | Sleep duration of 42.7 ± 5.5 min. |
Mechanism of Action: GABAergic Modulation
The sedative effects of this compound and other compounds from Valeriana species are primarily attributed to their interaction with the central nervous system's main inhibitory neurotransmitter system, the gamma-aminobutyric acid (GABA) system. Specifically, these compounds act as positive allosteric modulators of the GABA-A receptor.
This action is similar to that of benzodiazepines like diazepam. By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in neuronal inhibition and produces a state of sedation and anxiolysis. Valerenic acid, another compound found in Valeriana, has been shown to specifically interact with the β subunit of the GABA-A receptor. At higher concentrations, some Valeriana compounds may also directly activate the GABA-A receptor.
Figure 1. GABA-A receptor modulation by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, which are standard behavioral assays for assessing sedative and anxiolytic properties of novel compounds.
Open Field Test (OFT) for Locomotor Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement is indicative of a sedative effect.
-
Apparatus: A square or circular arena with high walls to prevent escape (e.g., 50 cm x 50 cm x 38 cm). The floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound (e.g., this compound, diazepam, or vehicle) at the specified dose and route, considering the time to peak effect.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity using an automated video-tracking system for a predetermined duration (typically 5-10 minutes).
-
Key parameters measured include total distance traveled, time spent in the central zone, and number of entries into the central zone. A significant decrease in total distance traveled compared to the vehicle control group suggests a sedative effect.
-
Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.
-
Figure 2. Workflow for the Open Field Test.
Pentobarbital-Induced Sleep Test
This assay measures the hypnotic or sleep-potentiating effects of a compound.
-
Procedure:
-
House animals individually and allow them to acclimate to the testing environment.
-
Administer the test compound (e.g., this compound, diazepam, or vehicle) intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 30-45 mg/kg, i.p.).
-
Immediately observe the animal for the loss of the righting reflex (the inability to return to an upright position when placed on its back).
-
Measure the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex).
-
A significant increase in the duration of sleep or a decrease in sleep latency compared to the vehicle-pentobarbital group indicates a hypnotic effect.
-
Discussion and Future Directions
The available data indicates that this compound possesses sedative properties, evidenced by its ability to reduce locomotor activity in mice. Its mechanism of action is likely centered on the positive allosteric modulation of GABA-A receptors, a pathway shared with widely used sedatives like diazepam.
However, a direct dose-response comparison of the sedative effects of purified this compound against standard sedatives like diazepam and zolpidem using identical experimental protocols is not yet available in the public domain. The anxiolytic effects of a related compound, valtrate, were found to be comparable to diazepam, suggesting a similar potency in related CNS effects.
For drug development professionals, this compound represents a promising natural compound for the development of novel sedatives. Future research should focus on:
-
Establishing a full dose-response curve for the sedative effects of this compound.
-
Conducting head-to-head comparative studies with current market leaders under standardized conditions.
-
Elucidating the specific GABA-A receptor subunit selectivity of this compound to predict its side-effect profile (e.g., muscle relaxant, amnesic effects).
-
Investigating the pharmacokinetic profile of this compound to determine its onset and duration of action.
By addressing these research gaps, the therapeutic potential of this compound as a safe and effective sedative can be fully validated.
References
Anxiolytic Potential: A Comparative Analysis of Valtrate Hydrine B4 and Diazepam
A Data-Driven Comparison for Researchers and Drug Development Professionals
Executive Summary: This guide provides a comparative analysis of the anxiolytic potential of Valtrate hydrine B4, a valepotriate derived from the Valeriana species, and diazepam, a well-established benzodiazepine. Due to the limited public data on this compound, this comparison leverages experimental data from closely related valepotriates, primarily valtrate, to provide a substantive evaluation against the benchmark anxiolytic, diazepam. The guide synthesizes preclinical and clinical findings, details experimental methodologies, and presents signaling pathways and experimental workflows to offer a comprehensive resource for researchers in psychopharmacology and drug development.
Introduction
The quest for novel anxiolytic agents with improved efficacy and safety profiles is a cornerstone of modern neuroscience research. While benzodiazepines like diazepam have long been the standard of care for anxiety disorders, their use is associated with side effects such as sedation, cognitive impairment, and dependence. This has spurred interest in alternative and complementary medicines, including compounds derived from Valeriana species, which have a long history of use in traditional medicine for their calming effects.
This compound is a valepotriate, a class of iridoids found in Valeriana plants.[1] Valepotriates are noted for their sedative and anxiolytic properties, which are thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] Diazepam, a positive allosteric modulator of the GABA-A receptor, enhances the effect of GABA, leading to its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3]
This guide provides a side-by-side comparison of the anxiolytic potential of this compound (represented by data on valtrate and other valepotriates) and diazepam, focusing on preclinical behavioral data and clinical trial outcomes.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a direct comparison between valepotriates (specifically valtrate) and diazepam.
Table 1: Preclinical Anxiolytic Activity in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Key Findings in EPM | Citation |
| Valtrate | Rat | 10 mg/kg (p.o.) | Significantly increased percentage of time spent in open arms and open arm entries. Anxiolytic effect was comparable to diazepam at 1 mg/kg. | [4] |
| 20 mg/kg (p.o.) | Significantly increased the percentage of time spent in the open arms. | |||
| Diazepam | Rat | 1 mg/kg (p.o.) | Significantly increased time and entries into the open arms. | |
| Mouse | 1.5 mg/kg (i.p.) | Significantly increased the percentage of open arm entries and time spent in the open arms. | ||
| Mouse | 0.5, 1.0, 2.0 mg/kg (i.p.) | No significant anxiolytic effect observed; higher dose (2.0 mg/kg) impaired locomotor activity. |
Table 2: Clinical Anxiolytic Efficacy in Generalized Anxiety Disorder (GAD)
| Compound | Study Design | Mean Daily Dose | Primary Outcome Measure | Key Findings | Citation |
| Valepotriates | 4-week, randomized, double-blind, placebo-controlled pilot study (n=36) | 81.3 mg | Hamilton Anxiety Scale (HAM-A) | No significant difference in total HAM-A score change from baseline compared to placebo. Showed a significant reduction in the psychic factor of HAM-A. | |
| Diazepam | 4-week, randomized, double-blind, placebo-controlled pilot study (n=36) | 6.5 mg | Hamilton Anxiety Scale (HAM-A) | No significant difference in total HAM-A score change from baseline compared to placebo. Showed a significant reduction in the psychic factor of HAM-A. | |
| 6-week, single-blind trial (n=202) | 15-40 mg | Hamilton Anxiety Scale (HAM-A) | Significant improvement in HAM-A scores over the 6-week treatment period. | ||
| Meta-analysis of 17 RCTs | 12-18 mg | Global Improvement Scale | Significantly more effective than placebo for treating neurotic anxiety states. |
Mechanism of Action: GABA-A Receptor Modulation
Both diazepam and valepotriates are believed to exert their anxiolytic effects by modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.
Diazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site, which is located at the interface of the α and γ subunits. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
While the precise binding site for valepotriates on the GABA-A receptor is not as well-characterized as that for benzodiazepines, studies suggest that they also enhance GABAergic transmission. Some evidence indicates that constituents of Valeriana extracts can bind to the flunitrazepam binding site on the GABA-A receptor.
Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory roles of GABA, diazepam, and a proposed site for valepotriates.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for replicating and expanding upon these findings.
Preclinical: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
Procedure:
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The test compound (e.g., valtrate), vehicle, or a positive control (e.g., diazepam) is administered at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer scores various parameters.
-
Key Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of locomotor activity).
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Clinical: Randomized Controlled Trial for GAD
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of anxiolytic drugs in humans.
Participants: Patients diagnosed with Generalized Anxiety Disorder (GAD) according to established diagnostic criteria (e.g., DSM-5). A baseline severity score on a standardized anxiety scale (e.g., Hamilton Anxiety Scale ≥ 20) is often required.
Procedure:
-
Washout Period: Participants undergo a washout period (e.g., 1-2 weeks) to eliminate any existing psychotropic medications.
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., valepotriates), a positive control (e.g., diazepam), or a placebo.
-
Treatment Phase: The treatment is administered for a specified duration (e.g., 4-6 weeks). Dosing may be fixed or flexible.
-
Assessments: Efficacy is assessed at baseline and at regular intervals throughout the study using validated rating scales.
-
Primary Outcome Measure: The primary measure of efficacy is typically the change from baseline in the total score of a standardized anxiety scale, such as the Hamilton Anxiety Scale (HAM-A).
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound.
Conclusion
The available evidence suggests that valepotriates, including valtrate, exhibit anxiolytic properties in preclinical models, with an efficacy comparable to that of diazepam at certain doses. However, the clinical evidence for the anxiolytic effects of valepotriates is currently limited and requires further investigation through larger, more robust clinical trials.
Diazepam remains a potent and effective anxiolytic, supported by a wealth of preclinical and clinical data. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established.
For researchers and drug development professionals, this compound and other valepotriates represent a promising area for the development of novel anxiolytics, potentially with a different side-effect profile compared to benzodiazepines. Future research should focus on elucidating the precise molecular targets and mechanisms of action of individual valepotriates, conducting comprehensive preclinical evaluations, and performing well-designed clinical trials to establish their efficacy and safety in treating anxiety disorders. The lack of specific GABA-A receptor binding affinity data for valtrate and its derivatives is a significant knowledge gap that needs to be addressed to fully understand their pharmacological profile.
References
- 1. Effect of valepotriates (valerian extract) in generalized anxiety disorder: a randomized placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Valerian on Sleep Quality, Depression, and State Anxiety in Hemodialysis Patients: A Randomized, Double-blind, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Valtrate Hydrine B4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Valtrate hydrine B4, a valepotriate derivative isolated from the Valeriana species, has garnered scientific interest for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's molecular interactions, primarily focusing on its confirmed target, the γ-aminobutyric acid type A (GABAa) receptor, and its reported antifungal properties. Experimental data and detailed protocols are presented to facilitate further research and drug development efforts.
Confirmed Molecular Target: GABAa Receptor Modulation
This compound is understood to exert its effects on the central nervous system through its interaction with GABAa receptors.[1] This modulation of the GABAergic system is the basis for the sedative and anxiolytic properties attributed to valepotriates.
Comparative Analysis of GABAa Receptor Binding
| Compound | Molecular Target | Binding Affinity (Ki) | Reference |
| This compound | GABAa Receptor | Data not available | - |
| Diazepam | GABAa Receptor (Benzodiazepine Site) | ~3 nM | [2] |
Note: The binding affinity of Diazepam is provided as a reference for a potent modulator of the GABAa receptor. Further research is required to determine the specific affinity of this compound and its comparative potency.
Signaling Pathway
This compound, like other positive allosteric modulators of the GABAa receptor, is believed to enhance the effect of GABA, the principal inhibitory neurotransmitter in the brain. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.
Caption: GABAa receptor signaling pathway modulated by this compound.
Antifungal Activity: An Area for Further Investigation
Several sources report that this compound possesses antifungal properties.[3][4] However, the specific molecular target responsible for this activity has not yet been definitively identified. Potential mechanisms of antifungal action for natural products include disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.
Comparative Antifungal Activity
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various fungal species is necessary for a thorough comparison with established antifungal agents. This information is currently not available in published literature.
Experimental Protocols
To facilitate the confirmation and quantification of this compound's molecular interactions, the following detailed experimental protocols are provided.
GABAa Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GABAa receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Experimental workflow for a GABAa receptor competitive binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet three times by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, incubate 100 µL of the membrane preparation with 50 µL of [3H]Flunitrazepam (final concentration ~1 nM) and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer (for total binding).
-
For non-specific binding, add a high concentration of an unlabeled competitor like Diazepam (e.g., 10 µM).
-
Incubate for 60 minutes at 4°C.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Flunitrazepam binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available evidence strongly suggests that the primary molecular target of this compound in the central nervous system is the GABAa receptor, where it likely acts as a positive allosteric modulator. To definitively confirm its mechanism and therapeutic potential, further research is essential to determine its specific binding affinity (IC50 and Ki values) and compare it with established GABAa receptor modulators. Additionally, the reported antifungal activity of this compound warrants further investigation to identify its molecular target in fungal species and to quantify its efficacy. The experimental protocols provided in this guide offer a framework for conducting these crucial next steps in the evaluation of this compound as a potential therapeutic agent.
References
Unveiling the Bioactivity of Valtrate Hydrin B4 Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Valtrate hydrin B4 and its derivatives. Drawing upon experimental data, this document elucidates the key structural features governing their antioxidant and cytotoxic activities, offering insights for future drug design and development.
Valtrate hydrin B4 is a prominent member of the valepotriates, a class of iridoids extracted from Valeriana species.[1] These compounds have garnered significant interest for their diverse biological activities, including sedative, anxiolytic, and antifungal properties.[1][2] Recent studies have also highlighted their potential as anticancer agents, with Valtrate demonstrating anti-glioblastoma activity through the inhibition of the PDGFRA/MEK/ERK signaling pathway. A deeper understanding of the relationship between the chemical structure of these molecules and their biological function is crucial for the development of novel therapeutics with enhanced efficacy and selectivity.
Structure-Activity Relationship: Antioxidant Properties
A study by Wang et al. (2017) investigated the structure-antioxidant activity relationships of valtrate (V), acevaltrate (AV), and 1-β acevaltrate (BAV), along with their degradation products. The antioxidant capacity was evaluated using ABTS and DPPH• radical scavenging assays. The results, summarized in the table below, indicate that the intact valepotriate structure is crucial for potent antioxidant activity.
| Compound | ABTS IC50 (μM) | DPPH• IC50 (μM) |
| Valtrate (V) | 1.6 ± 0.3 | 3.6 ± 0.2 |
| Acevaltrate (AV) | 2.1 ± 0.4 | 4.2 ± 0.3 |
| 1-β acevaltrate (BAV) | 3.5 ± 0.2 | 5.8 ± 0.5 |
| Valtrate degradation (VD) | 12.7 ± 0.8 | 25.4 ± 1.1 |
| Acevaltrate degradation (AVD) | 28.9 ± 1.5 | 55.1 ± 2.8 |
| 1-β acevaltrate degradation (BAVD) | 63.4 ± 1.2 | 89.4 ± 2.3 |
Data sourced from Wang et al. (2017).
The degradation of the valepotriates led to a significant reduction in their radical scavenging capabilities.[3] This suggests that the oxirane nucleus, a key feature of the intact molecule, plays a critical role in their antioxidant profile.[3] The proposed mechanism involves the intramolecular transfer of a hydrogen atom from the oxirane ring to generate two hydroxyl groups, which can then participate in radical scavenging.
Structure-Activity Relationship: Cytotoxic Activity
The cytotoxic effects of Valtrate hydrin B4 and related valepotriates have been evaluated against various cancer cell lines. The data reveals that subtle structural modifications can significantly impact their anticancer potency.
| Compound | A549 (μM) | PC-3M (μM) | HCT-8 (μM) | Bel-7402 (μM) | HepG2 (μM) | HeLa (μM) | MDA-MB-231 (μM) |
| Valtrate | - | - | - | - | 15.6 ± 0.8 | 10.2 ± 0.5 | 12.4 ± 0.7 |
| Acevaltrate | - | - | - | - | 18.2 ± 1.1 | 13.5 ± 0.9 | 15.8 ± 1.3 |
| 1-β acevaltrate | - | - | - | - | 25.4 ± 1.7 | 19.8 ± 1.4 | 22.1 ± 1.9 |
| Jatamanvaltrate P | - | >50 | - | - | - | - | - |
| Jatamanvaltrate Q | - | 28.4 | - | - | - | - | - |
| Jatamanvaltrate R | - | 15.2 | - | - | - | - | - |
| Nardostachin | - | 8.7 | - | - | - | - | - |
| γ-(acetoxy)isovaleroxyvaltrate hydrin | 2.8-8.3 | 2.8-8.3 | 2.8-8.3 | 2.8-8.3 | - | - | - |
Data compiled from Wang et al. (2017) and Lin et al. (Year of publication not specified in search results).
Studies on a series of valepotriates isolated from Valeriana jatamansi have highlighted several key structural features for cytotoxic activity against metastatic prostate cancer cells (PC-3M). The presence of a C-3-C-4 double bond, an intact oxirane ring, and a chlorine atom at the C-10 position were all found to be important for enhanced cytotoxicity. This underscores the sensitivity of the biological activity to the fine chemical details of the valepotriate scaffold.
Mechanism of Action: Targeting the PDGFRA/MEK/ERK Signaling Pathway
Valtrate has been shown to exert its anti-glioblastoma effects by inhibiting the Platelet-Derived Growth Factor Receptor A (PDGFRA) and its downstream signaling cascade, specifically the MEK/ERK pathway. This pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a common feature in many cancers.
By targeting PDGFRA, Valtrate effectively blocks the transmission of growth signals, leading to the suppression of tumor cell growth and proliferation. This targeted mechanism of action makes Valtrate and its derivatives promising candidates for the development of novel anti-cancer therapies.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
96-well flat-bottomed microplates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds (Valtrate hydrin B4 derivatives)
-
Cancer cell lines (e.g., HepG2, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Valtrate hydrin B4 derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship studies of Valtrate hydrin B4 and its naturally occurring derivatives reveal critical insights for the design of more potent and selective therapeutic agents. The integrity of the valepotriate skeleton, particularly the oxirane ring, is paramount for both antioxidant and cytotoxic activities. Furthermore, specific substitutions on the core structure, such as the presence of a C-3-C-4 double bond and a C-10 chlorine atom, can significantly enhance cytotoxicity. The elucidation of the PDGFRA/MEK/ERK signaling pathway as a key molecular target provides a solid foundation for the rational design of next-generation valepotriate-based anticancer drugs. Further synthesis and evaluation of a broader range of Valtrate hydrin B4 derivatives are warranted to fully explore the therapeutic potential of this promising class of natural products.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Benchmarking Natural Antifungals: A Comparative Analysis of Valtrate Hydrine B4 and Other Plant-Derived Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungal leads. This guide provides a comparative analysis of the in vitro antifungal activity of Valtrate hydrine B4, a valepotriate from Valeriana species, against other well-characterized natural antifungal compounds: eugenol, carvacrol, thymol, and allicin.
Therefore, this guide will focus on providing a comprehensive, data-driven comparison of eugenol, carvacrol, thymol, and allicin, for which there is a substantial body of scientific literature. This information will serve as a benchmark for the future evaluation of this compound and other novel natural antifungals.
Quantitative Antifungal Activity
The following table summarizes the in vitro antifungal activity of eugenol, carvacrol, thymol, and allicin against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in micrograms per milliliter (µg/mL).
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Eugenol | Candida albicans | 150 - 620 | 78 - 2500 | [1] |
| Cryptococcus neoformans | 125 | 500 | [2] | |
| Trichophyton rubrum | 64 - 512 | - | [3] | |
| Carvacrol | Candida albicans | 128 - 512 | - | |
| Candida auris | 125 - 500 | 250 - 1000 | ||
| Botrytis cinerea | 120 (µL/L) | 140 (µL/L) | ||
| Thymol | Candida albicans | 39 | - | |
| Candida krusei | 39 | - | ||
| Candida tropicalis | 78 | - | ||
| Aspergillus niger | 250 | 500 | ||
| Penicillium commune | 250 | 500 | ||
| Allicin | Candida albicans | 1.57 - 6.25 | - | |
| Cryptococcus neoformans | 1.57 - 6.25 | - | ||
| Trichophyton mentagrophytes | 1.57 - 6.25 | - | ||
| Aspergillus fumigatus | >6.25 | - | ||
| Mucorales | ~10-20 (µM) | >40 (µM) |
Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and experimental conditions. The data presented here is a summary from the cited literature.
Experimental Protocols
The determination of antifungal susceptibility is crucial for the evaluation of new compounds. Standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.
Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
This is the most common method for determining MIC values.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted to achieve a final inoculum concentration in the test wells.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals, a spectrophotometric reading is used to determine the endpoint.
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth.
-
Reading of Results: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the initial inoculum.
Mechanisms of Antifungal Action
The selected natural antifungals exert their effects through various mechanisms, primarily targeting the fungal cell envelope and essential cellular processes.
Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by eugenol and thymol.
Eugenol and thymol interfere with the integrity of the fungal cell membrane by targeting ergosterol. Eugenol has been shown to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Thymol is believed to bind directly to ergosterol, leading to membrane disruption.
Disruption of Fungal Cell Membrane and Wall Integrity
Caption: Disruption of the fungal cell membrane by carvacrol, thymol, and allicin.
Carvacrol and thymol, being phenolic compounds, can insert into the fungal cell membrane, increasing its permeability and leading to the leakage of intracellular components and dissipation of the proton motive force. Allicin has also been shown to cause damage to the fungal cell membrane.
Induction of Oxidative Stress
Caption: Induction of oxidative stress in fungal cells by allicin.
Allicin can induce the production of reactive oxygen species (ROS) within fungal cells. The accumulation of ROS leads to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).
Conclusion
Eugenol, carvacrol, thymol, and allicin demonstrate significant in vitro antifungal activity against a broad spectrum of fungal pathogens. Their primary mechanisms of action involve the disruption of the fungal cell membrane and interference with ergosterol biosynthesis. The data presented in this guide provides a valuable benchmark for the evaluation of new natural antifungal compounds.
Further research is required to elucidate the specific antifungal profile and mechanism of action of this compound. Quantitative in vitro susceptibility testing against a panel of clinically relevant fungi, following standardized protocols, is a critical next step. Such studies will enable a direct and meaningful comparison with the established natural antifungals highlighted in this guide and will be instrumental in determining its potential as a future therapeutic agent.
References
Safety Operating Guide
Valtrate Hydrine B4: Comprehensive Safety and Disposal Protocol
This document provides essential safety, handling, and disposal procedures for Valtrate hydrine B4 (CAS No. 18296-48-5), a natural monoterpenoid compound isolated from Valeriana species.[1][2] Intended for researchers, scientists, and drug development professionals, this guide outlines critical operational information to ensure laboratory safety and proper chemical management. This compound is noted for its antifungal properties and its potential as a modulator of GABA receptors.[2][3]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound. While extensive toxicity data is currently unavailable, the provided information is critical for safe handling and storage.[4]
| Property | Value | Source |
| CAS Number | 18296-48-5 | |
| Molecular Formula | C₂₇H₄₀O₁₀ | |
| Molecular Weight | 524.60 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | MedChemExpress, GlpBio |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep container tightly closed in a dry, well-ventilated, and cool place. | TargetMol |
| Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | MedChemExpress |
| Toxicity Data | Acute Oral, Inhalation, Dermal Toxicity: No data available. Toxicity to fish, daphnia, algae, or microorganisms: No data available. | LookChem |
Standard Operating Procedure: Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. According to its Safety Data Sheet (SDS), the substance is not classified as hazardous; however, standard precautions for chemical waste must be followed. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound (solid or in solution) in a designated, suitable, and closed chemical waste container.
-
Ensure the container is clearly labeled with "this compound Waste" and any solvents used.
-
-
Chemical Inactivation (If Applicable):
-
While no specific inactivation protocol is cited, degradation via controlled incineration is the recommended disposal path. On-site chemical neutralization is not advised without specific institutional guidance.
-
-
Final Disposal of Chemical Waste:
-
The primary disposal method is removal to a licensed chemical destruction plant.
-
An alternative is controlled incineration with flue gas scrubbing to manage emissions.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.
-
-
Disposal of Contaminated Packaging:
-
For empty containers, triple rinse with an appropriate solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes.
-
The cleaned and punctured container may then be offered for recycling, reconditioning, or disposed of in a sanitary landfill as non-hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound and associated materials.
Experimental Protocols
This compound is known to possess antifungal activity and is a modulator of GABA receptors. While specific protocols for this compound are not detailed in the available literature, the following are representative methodologies for assessing these biological activities.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
-
Protocol 2: GABAA Receptor Modulation (Two-Microelectrode Voltage Clamp)
This electrophysiological technique is used to study the effect of compounds on ion channels, such as GABAA receptors, expressed in Xenopus laevis oocytes.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀) to the oocyte and measuring the resulting chloride current (IGABA).
-
Wash the oocyte with buffer until the current returns to baseline.
-
Co-apply the same concentration of GABA along with a specific concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current elicited by the co-application.
-
Calculate the percentage potentiation of the GABA-evoked current by this compound. A significant increase in current indicates positive allosteric modulation of the GABAA receptor.
-
References
- 1. Modulation of cell surface GABA(B) receptors by desensitization, trafficking and regulated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of GABAA receptors via multiple drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Valtrate Hydrine B4
For researchers, scientists, and drug development professionals working with Valtrate hydrine B4, a naturally occurring compound with antifungal properties, ensuring laboratory safety is paramount.[1][][3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound
A thorough understanding and implementation of appropriate Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling in a Ventilated Area | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[4] | Impervious clothing and gloves. Gloves must be inspected prior to use and disposed of properly after.[4] | Not typically required if handled in a well-ventilated area with appropriate exhaust. |
| Handling Large Quantities or Creating Dust/Aerosols | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection. | Impervious clothing and gloves. Ensure proper glove removal technique to avoid skin contact. | Wear a dust mask when handling large quantities. |
| Accidental Spills | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection. | Impervious clothing and gloves. | Use appropriate respiratory protection to avoid breathing dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably with a chemical fume hood, especially when dealing with dust or aerosols.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Prepare Spill Kit: Have a spill kit readily accessible in the work area.
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.
-
Prevent Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Weighing: If weighing the solid form, do so in an enclosure or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Cool and Dry: Store this compound in a cool, dry, and well-ventilated place.
-
Tightly Sealed Container: Keep the container tightly closed to prevent contamination and exposure.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: Unused this compound and solutions should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal Method
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another possible method for disposal.
-
Environmental Precautions: Do not allow the product to enter drains or sewer systems.
Contaminated Packaging
-
Rinsing: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.
-
Containment and Cleaning Up: For spills, sweep up and shovel the material. Keep it in suitable, closed containers for disposal.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
